2-Bromobenzene-1,3,5-triol
Description
Properties
IUPAC Name |
2-bromobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMEFXEWVKCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326640 | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84743-77-1 | |
| Record name | 2-Bromo-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromobenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of 2-Bromobenzene-1,3,5-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromobenzene-1,3,5-triol, a naturally occurring bromophenol. This document collates available data on its fundamental characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and characterization, aiming to support research and development endeavors in medicinal chemistry and materials science.
Core Physical and Chemical Properties
This compound, also known by synonyms such as bromophloroglucinol and 2-bromo-1,3,5-benzenetriol, is a substituted aromatic compound with the chemical formula C₆H₅BrO₃.[1] Its structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups. The presence of these functional groups imparts specific physicochemical characteristics crucial for its handling, reactivity, and potential applications.
A summary of its key quantitative properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values are scarce in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₃ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| CAS Number | 84743-77-1 | [1] |
| Predicted pKa | 7.70 ± 0.15 | [2] |
| Computed XLogP3 | 1.5 | [1] |
| Topological Polar Surface Area | 60.7 Ų | [1] |
| Physical Form | Solid (at room temperature) | General observation |
Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the compound. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with hydrogen bonding potential and is often used in predicting drug transport properties.
Experimental Protocols
Synthesis of Brominated Phloroglucinols
The synthesis of brominated phloroglucinols typically involves the electrophilic bromination of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring towards electrophiles facilitates the substitution of hydrogen atoms with bromine.
A generalized workflow for such a synthesis is depicted below:
Methodology:
-
Dissolution: Phloroglucinol is dissolved in a suitable solvent, often a polar solvent like water or a lower alcohol.
-
Bromination: A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is added to the solution, often dropwise and with cooling to control the reaction rate. The stoichiometry of the brominating agent can be adjusted to control the degree of bromination.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, it is typically quenched by the addition of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of synthesized or isolated compounds.
Melting Point Determination:
The melting point is a crucial indicator of purity. The capillary method is a common and reliable technique.
Solubility Assessment:
A qualitative and semi-quantitative assessment of solubility in various solvents is essential for selecting appropriate solvents for reactions, purification, and biological assays.
Methodology:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is vortexed or agitated at a controlled temperature.
-
Visual observation is used to determine if the solid has dissolved completely.
-
If the solid dissolves, further increments of the solute are added until saturation is reached to estimate the solubility.
Biological Context and Potential Signaling Pathways
This compound has been identified as a natural product isolated from the marine red alga Rhabdonia verticillata.[3] Bromophenols, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.
While specific signaling pathways involving this compound have not been elucidated in the reviewed literature, the known activities of similar phenolic compounds suggest potential interactions with pathways related to oxidative stress and microbial pathogenesis.
The logical relationship for investigating the biological activity of a novel natural product like this compound is outlined below:
Conclusion
This compound is a brominated phenol with potential for further investigation in drug discovery and materials science. This guide has summarized its known physical properties and provided a framework for its synthesis and characterization based on analogous compounds. Further experimental work is required to determine its precise physical constants, delineate its biological activity, and understand its mechanism of action at a molecular level. The information and protocols presented herein are intended to serve as a foundational resource for researchers embarking on studies involving this intriguing natural product.
References
An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol (CAS: 84743-77-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobenzene-1,3,5-triol, also known as 2-bromophloroglucinol, is a halogenated phenolic compound with the CAS number 84743-77-1. As a derivative of phloroglucinol, it belongs to a class of molecules that are of significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and putative biological activities based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a small molecule with a structure that suggests potential for various chemical interactions and biological activities. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 84743-77-1 | [1] |
| Molecular Formula | C₆H₅BrO₃ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol, 2-bromo-phloroglucinol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1O)Br)O)O | [1] |
| Natural Source | Reported in the marine red alga Rhabdonia verticillata | [1] |
Synthesis and Isolation
Synthetic Approach: Electrophilic Bromination of Phloroglucinol
A plausible synthetic route to this compound is the direct electrophilic bromination of phloroglucinol (benzene-1,3,5-triol). Phloroglucinol is an activated aromatic ring, making it susceptible to electrophilic substitution. However, controlling the degree of bromination can be challenging, as polybrominated products can also be formed.
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve phloroglucinol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the phloroglucinol solution at a controlled temperature, likely at or below room temperature, to manage the reaction's exothermicity and selectivity. The molar ratio of the brominating agent to phloroglucinol should be carefully controlled to favor mono-bromination.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any remaining brominating agent. This can be achieved by adding a reducing agent like sodium thiosulfate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product using column chromatography on silica gel to isolate this compound from unreacted starting material and polybrominated byproducts.
References
An In-depth Technical Guide to 2-Bromobenzene-1,3,5-triol and its Chemical Relatives
This technical guide provides a comprehensive overview of 2-Bromobenzene-1,3,5-triol, including its synonyms, chemical properties, and relationship to analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Synonyms
This compound is a brominated derivative of phloroglucinol (benzene-1,3,5-triol). Its chemical structure consists of a benzene ring substituted with one bromine atom and three hydroxyl groups at positions 1, 3, and 5. The primary synonyms for this compound are:
Other identifiers include the CAS Number 84743-77-1.[1][2] The parent compound, phloroglucinol, is a well-known organic compound used in the synthesis of pharmaceuticals and as a coupling agent in printing.[3]
Physicochemical Properties
The key quantitative data for this compound and its parent compound, phloroglucinol, are summarized in the table below for comparative analysis.
| Property | This compound | Phloroglucinol |
| Molecular Formula | C6H5BrO3[1][2] | C6H6O3[3] |
| Molecular Weight | 205.01 g/mol [1] | 126.11 g/mol [3] |
| CAS Number | 84743-77-1[1][2] | 108-73-6[3] |
| IUPAC Name | This compound[1] | Benzene-1,3,5-triol[3] |
| Predicted pKa | 7.70 ± 0.15[2] | 8.45[3] |
| Appearance | Not specified | Colorless to beige solid[3] |
| Solubility in water | Not specified | 1 g/100 mL[3] |
Synthesis and Experimental Protocols
Synthesis of this compound
Conceptual Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.
References
Unveiling the Marine Trove: A Technical Guide to the Natural Sources of Bromophloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the natural origins of bromophloroglucinol, a halogenated derivative of phloroglucinol with significant therapeutic potential. Found primarily within marine macroalgae, this compound and its related bromophenols exhibit a range of compelling biological activities. This document provides a detailed overview of their natural sources, quantitative data where available, extensive experimental protocols for their extraction and analysis, and an exploration of their known signaling pathways.
Natural Sources and Distribution of Bromophloroglucinol
Bromophloroglucinol and its derivatives are predominantly secondary metabolites found in marine algae, particularly within the division Rhodophyta (red algae) and to a lesser extent, Phaeophyceae (brown algae). The family Rhodomelaceae, within the red algae, is a particularly rich source of these compounds. Genera such as Polysiphonia, Rhodomela, Symphyocladia, and Vertebrata (formerly Polysiphonia) are frequently cited as producers of a diverse array of bromophenols, including bromophloroglucinol.
The biosynthesis of these compounds is facilitated by the presence of bromoperoxidase enzymes in the algae, which catalyze the bromination of phenolic precursors using bromide from seawater. The concentration and diversity of bromophenols can vary depending on factors such as the algal species, geographical location, season, and tidal position.
Quantitative Analysis of Bromophenols in Marine Algae
While a comprehensive, standardized quantitative comparison of bromophloroglucinol content across numerous species is not extensively available in the current literature, several studies have reported the isolation and yield of various bromophenols from specific algal species. This data, while not directly comparable due to variations in extraction methods and reporting metrics, provides valuable insights into the abundance of these compounds in different sources.
| Algal Species | Family | Bromophenol Type | Yield/Concentration | Reference |
| Polysiphonia urceolata | Rhodomelaceae | Brominated phenanthrenes, dibromophenols | IC50 values for DPPH scavenging from 6.1 to 35.8 µM | |
| Polysiphonia morrowii | Rhodomelaceae | Monobrominated and dibrominated phenols | 170 mg of 3-bromo-4,5-dihydroxybenzyl methyl ether from 2400 g wet weight | |
| Rhodomela confervoides | Rhodomelaceae | Brominated benzyl ethers | - | |
| Symphyocladia latiuscula | Rhodomelaceae | Tribrominated phenols | 96 mg of 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol from 1500 g wet weight | |
| Vertebrata lanosa | Rhodomelaceae | Lanosol and its derivatives | - | |
| Sargassum fusiforme | Sargassaceae | Phlorotannins (polymers of phloroglucinol) | 88.48 ± 0.30 mg PGE/100 mg of ethyl acetate extract | |
| Fucus vesiculosus | Fucaceae | Phlorotannins | ~0.19 g of phloroglucinol equivalent per 100 g of aqueous extract |
Note: PGE = Phloroglucinol Equivalents. The yields reported are from specific extraction experiments and may not reflect the total content in the algae.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of bromophloroglucinol and related compounds from marine algae.
Extraction of Bromophenols from Marine Algae
Objective: To extract bromophenols from dried algal biomass.
Materials:
-
Dried and powdered marine algae (e.g., Polysiphonia sp.)
-
Methanol or Ethanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Deionized water
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
Protocol:
-
Maceration:
-
Suspend the dried algal powder in a 10-fold volume of methanol or a methanol:dichloromethane (1:1 v/v) mixture.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the algal residue.
-
Repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Partitioning:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with hexane, dichloromethane, and ethyl acetate.
-
Collect each solvent fraction separately. Bromophenols are typically enriched in the ethyl acetate fraction.
-
-
Drying and Storage:
-
Evaporate the solvent from the desired fraction (typically ethyl acetate) to dryness using a rotary evaporator.
-
Store the dried extract at -20°C until further analysis.
-
HPLC-MS/MS Analysis for Quantification and Identification
Objective: To separate, identify, and quantify bromophloroglucinol and other bromophenols in the algal extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% formic acid in deionized water.
-
Solvent B: 0.1% formic acid in acetonitrile.
HPLC Conditions:
-
Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%), increasing linearly to a high percentage (e.g., 90%) over 30-40 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-35°C.
-
Injection Volume: 5-20 µL.
-
Detection: DAD at 280 nm for phenolic compounds.
MS/MS Conditions:
-
Ionization Mode: Negative ESI is often suitable for phenolic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known bromophloroglucinols, and full scan for identification of unknown compounds.
-
Ion Transitions: For each target compound, specific parent ion to daughter ion transitions need to be determined by infusing a standard. For phloroglucinol, a transition of m/z 125.0 → 56.9 has been reported.
-
Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of isolated bromophloroglucinol derivatives.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve a purified sample of the bromophenol (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for unambiguous structure determination.
Signaling Pathways Modulated by Bromophloroglucinol and Related Compounds
While direct studies on the signaling pathways of bromophloroglucinol are emerging, research on the parent compound, phloroglucinol, and other bromophenols provides strong indications of their mechanisms of action, particularly in relation to their antioxidant and anti-inflammatory properties.
Antioxidant Signaling Pathway: Nrf2/ARE
The antioxidant effects of phloroglucinol and related bromophenols are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like bromophenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Caption: Nrf2/ARE antioxidant signaling pathway activated by bromophloroglucinol.
Anti-inflammatory Signaling Pathway: NF-κB
The anti-inflammatory properties of phloroglucinol derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Phloroglucinol and its derivatives have been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB inflammatory pathway by bromophloroglucinol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of bromophloroglucinol from its natural source to the assessment of its biological activity.
Caption: General experimental workflow for bromophloroglucinol research.
Conclusion
Bromophloroglucinol and its derivatives, primarily sourced from marine red algae, represent a promising class of natural products for drug discovery and development. Their potent antioxidant and anti-inflammatory activities, mediated through the Nrf2 and NF-κB signaling pathways, underscore their therapeutic potential. This guide provides a foundational framework for researchers, offering detailed methodologies for the extraction, analysis, and biological evaluation of these valuable marine compounds. Further research is warranted to establish standardized quantitative data on their prevalence in various algal species and to fully elucidate their mechanisms of action in different disease models.
An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and conformational properties of 2-Bromobenzene-1,3,5-triol. The document details the expected spectroscopic and crystallographic characteristics of the molecule, based on data from closely related analogs, and outlines the standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
This compound, also known as 2-bromo-phloroglucinol, is a halogenated derivative of the highly symmetric phloroglucinol. The introduction of a bromine atom to the aromatic ring significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for the design of novel pharmaceuticals and functional materials. This guide will cover the key aspects of its structural elucidation and conformational preferences.
Synthesis and Characterization Workflow
The structural analysis of this compound follows a logical workflow, beginning with its synthesis and purification, followed by a comprehensive spectroscopic and, if possible, crystallographic characterization.
Predicted Acidity of 2-Bromobenzene-1,3,5-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) of 2-bromobenzene-1,3,5-triol. It explores the theoretical basis for its acidity, outlines computational and experimental methodologies for pKa determination, and presents relevant data for comparative analysis. This document is intended to serve as a resource for researchers in chemistry, pharmacology, and drug development who require a comprehensive understanding of the physicochemical properties of substituted phenols.
Introduction
This compound, a halogenated derivative of phloroglucinol, is a molecule of interest due to the interplay of its electron-donating hydroxyl groups and the electron-withdrawing bromine substituent. The acidity of the phenolic protons, quantified by the pKa value, is a critical parameter that influences the molecule's ionization state at a given pH. This, in turn, affects its solubility, lipophilicity, and biological activity, making its accurate prediction essential for applications in drug design and development.
Theoretical Framework: Substituent Effects on Acidity
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects.
-
Hydroxyl Groups (-OH): The three hydroxyl groups in this compound are activating groups that donate electron density to the benzene ring via a positive resonance effect (+R). However, due to the high electronegativity of oxygen, they exert an electron-withdrawing inductive effect (-I). In the case of phenols, the resonance effect of the remaining hydroxyl groups helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it.
-
Bromine Atom (-Br): As a halogen, bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the phenol by stabilizing the negative charge of the phenoxide ion. Conversely, it has a weak, deactivating positive resonance effect (+R) due to its lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect in influencing acidity.
The net effect of these substituents on the pKa of this compound is a balance between these competing electronic influences. The bromine atom's electron-withdrawing nature is expected to increase the acidity relative to the parent compound, phloroglucinol.
Predicted and Experimental pKa Values
While experimental determination remains the gold standard, computational methods provide reliable estimates of pKa values, particularly for novel or uncharacterized compounds.
| Compound | Predicted pKa | Experimental pKa | Data Source |
| This compound | 7.70 ± 0.15 | Not available | [1] |
| Benzene-1,3,5-triol (Phloroglucinol) | Not applicable | pKa1 = 8.45, pKa2 = 8.9 | [2][3][4][5] |
The predicted pKa of this compound is lower than the first pKa of phloroglucinol, which is consistent with the acid-strengthening effect of the electron-withdrawing bromine substituent.
Methodologies for pKa Determination
Computational Prediction of pKa
The prediction of pKa values for substituted phenols is commonly achieved through quantum mechanical calculations.[6][7] A robust and widely used approach involves the use of a thermodynamic cycle that dissects the dissociation process into gas-phase and solvation energies.[8]
Experimental Protocol: Computational pKa Prediction via a Thermodynamic Cycle
-
Gas-Phase Geometry Optimization: The three-dimensional structures of the neutral phenol (HA) and its corresponding phenoxide anion (A⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.
-
Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase (G°gas(HA) and G°gas(A⁻)) are calculated.
-
Solvation Free Energy Calculation: The free energies of solvation for both the neutral molecule (ΔG°solv(HA)) and the anion (ΔG°solv(A⁻)) are calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
pKa Calculation: The pKa is then calculated using the following equation, which incorporates the gas-phase free energy of the proton (G°gas(H⁺)) and its solvation free energy (ΔG°solv(H⁺)), which are known values:
pKa = (G°gas(A⁻) - G°gas(HA) - G°gas(H⁺) + ΔG°solv(A⁻) - ΔG°solv(HA) - ΔG°solv(H⁺)) / (2.303 * RT)
Where R is the gas constant and T is the temperature in Kelvin.
Experimental Determination of pKa
Spectrophotometric titration is a common and accurate method for the experimental determination of the pKa of phenolic compounds.
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). A series of buffer solutions with known pH values spanning the expected pKa range are also prepared.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded in highly acidic (fully protonated form) and highly alkaline (fully deprotonated form) solutions to identify the wavelengths of maximum absorbance (λmax) for both species.
-
Titration: Aliquots of the stock solution are added to each buffer solution, and the absorbance is measured at the predetermined λmax values.
-
Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.
Visualizations
Caption: Dissociation equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. Phloroglucinol | 108-73-6 [chemicalbook.com]
- 5. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 8. pubs.acs.org [pubs.acs.org]
Solubility of 2-Bromobenzene-1,3,5-triol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzene-1,3,5-triol, a brominated phloroglucinol derivative of interest in pharmaceutical and chemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. Detailed methodologies for the widely accepted shake-flask equilibrium method are presented, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, this guide explores the potential biological relevance of this compound by illustrating a putative signaling pathway based on the known activities of structurally related bromophenols, which include antioxidant and enzyme-inhibiting properties.
Introduction
This compound (also known as 2-bromophloroglucinol) is a halogenated aromatic compound. The presence of a bromine atom and three hydroxyl groups on the benzene ring suggests it may possess interesting chemical and biological properties. Brominated phenols and phloroglucinol derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting effects[1][2][3]. Understanding the solubility of this compound in various organic solvents is a critical first step in its preclinical development, influencing everything from synthesis and purification to formulation and biological screening.
This guide serves as a practical resource for researchers, providing the necessary protocols to generate reliable solubility data and offering context for its potential applications in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₃ | [4] |
| Molecular Weight | 205.01 g/mol | [4] |
| CAS Number | 84743-77-1 | [5] |
| Appearance | Solid (predicted) | - |
| pKa (predicted) | 7.70 ± 0.15 | [5] |
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The table below is provided as a template for researchers to populate with experimentally determined values. The general principle of "like dissolves like" suggests that this compound, being a polar molecule due to its three hydroxyl groups, will exhibit higher solubility in polar organic solvents.
Table 1: Experimentally Determined Solubility of this compound at 25°C (Template)
| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Tetrahydrofuran (THF) | Polar Aprotic | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dichloromethane (DCM) | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Toluene | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Hexane | Nonpolar | Data to be determined | Data to be determined | HPLC/UV-Vis |
Experimental Protocols
The following section details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound[6][7][8][9]. This is followed by protocols for sample analysis using HPLC and UV-Vis spectroscopy.
Shake-Flask Method for Solubility Determination
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. A general guideline is to add approximately 2-3 times the expected amount needed for saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[6].
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours in a temperature-controlled environment.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet at the bottom.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be accurately recorded.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of phenolic compounds[10][11][12][13].
Instrumentation and Conditions (Typical for Phenolic Compounds):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds[10].
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile or methanol (Solvent B)[11]. The gradient program should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax). Phenolic compounds generally absorb in the range of 270-280 nm[10].
-
Injection Volume: 10-20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Inject the diluted sample solution (from the shake-flask experiment) into the HPLC system.
-
Determine the peak area of this compound in the sample.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original undiluted supernatant.
-
Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable if this compound is the only absorbing species in the solution at the chosen wavelength[14][15][16][17].
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law). The curve should be linear (R² > 0.99).
-
-
Sample Analysis and Calculation:
-
Measure the absorbance of the diluted sample solution at λmax.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to determine the solubility.
-
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Putative signaling pathway based on known activities of bromophenols.
Discussion
The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical synthesis to drug delivery. For this compound, obtaining accurate solubility data in a range of organic solvents is essential for its progression as a research chemical or potential therapeutic agent. The protocols outlined in this guide provide a standardized approach to generating this critical information.
The potential biological activities of this compound are inferred from studies on similar brominated phenols and phloroglucinols. These compounds are known to possess significant antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals[1][18][19][20][21]. Furthermore, various bromophenols have been identified as potent inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase, suggesting their potential in the treatment of diabetes and neurodegenerative diseases, respectively[22][23][24][25][26]. The presence of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed protocols for the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate the reliable and reproducible data necessary for advancing their research and development activities. The exploration of the potential biological activities of this compound, based on its structural similarity to other bioactive bromophenols, highlights its potential as a valuable molecule for further investigation in medicinal chemistry and drug discovery. The provided visualizations of the experimental workflow and a putative signaling pathway serve as useful tools for conceptualizing the practical and theoretical aspects of working with this compound.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H5BrO3 | CID 354621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. improvedpharma.com [improvedpharma.com]
- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 20. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 26. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermogravimetric Analysis of 2-Bromobenzene-1,3,5-triol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Theoretical Background
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials.
For 2-Bromobenzene-1,3,5-triol, a substituted phenolic compound, TGA can elucidate:
-
Thermal Stability: The temperature at which the compound begins to decompose.
-
Decomposition Stages: The number of distinct steps in the decomposition process.
-
Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.
-
Influence of Atmosphere: How the presence of an inert (e.g., nitrogen) or reactive (e.g., air) gas affects the decomposition pathway.
Given its structure, the thermal decomposition of this compound is anticipated to involve the loss of hydroxyl groups, the cleavage of the carbon-bromine bond, and the eventual breakdown of the aromatic ring.
Hypothetical Thermogravimetric Data
In the absence of specific experimental data, a hypothetical summary of expected TGA results for this compound is presented in Table 1. This data is projected based on the analysis of similar phenolic and brominated compounds.
| Parameter | Nitrogen Atmosphere | Air Atmosphere | Notes |
| Onset of Decomposition (°C) | ~180 - 220 | ~170 - 210 | The initial weight loss is likely due to the loss of hydroxyl groups and potentially the bromine atom. Decomposition may start earlier in the air due to oxidative processes. |
| Major Decomposition Step(s) | 1 - 2 | 2 - 3 | In nitrogen, decomposition might proceed in fewer, more defined steps. In air, oxidative degradation can introduce additional steps. |
| Temperature of Max. Weight Loss (°C) | ~250 - 350 | ~240 - 330 | The peak of the derivative thermogravimetric (DTG) curve would indicate the point of the fastest decomposition. |
| Residual Mass at 800 °C (%) | < 10 | < 5 | A lower residual mass is expected in an oxidative atmosphere due to the complete combustion of the organic material. |
Table 1: Hypothetical Thermogravimetric Data for this compound.
Detailed Experimental Protocol for Thermogravimetric Analysis
This section outlines a detailed protocol for performing a thermogravimetric analysis of this compound.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 900 °C with a sensitive microbalance.
-
Sample Pans: Inert sample pans, typically ceramic (alumina) or platinum.
-
Gases: High-purity nitrogen (99.999%) and dry air.
-
Sample: Pure this compound, finely ground to ensure uniform heat distribution.
-
Microbalance: For accurate weighing of the sample.
3.2. Experimental Procedure
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations (e.g., temperature and mass) according to the manufacturer's instructions.
-
Run a blank (empty sample pan) under the same experimental conditions to obtain a baseline.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the finely ground this compound into a tared sample pan.
-
Record the exact mass of the sample.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen or air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-900 °C at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Subtract the baseline from the sample TGA curve.
-
Plot the percentage of weight loss versus temperature.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Determine the onset temperature of decomposition, the temperatures of each decomposition step, and the final residual mass.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for conducting the thermogravimetric analysis of this compound.
Caption: Logical workflow for the thermogravimetric analysis of this compound.
4.2. Hypothetical Thermal Decomposition Pathway
The diagram below presents a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions.
Caption: Hypothetical thermal decomposition pathway of this compound.
Conclusion
While specific experimental TGA data for this compound is currently unavailable, this guide provides a comprehensive framework for researchers and scientists to approach its thermal analysis. The detailed experimental protocol offers a practical methodology for obtaining reliable data, and the hypothetical decomposition pathway serves as a basis for interpreting the results. Future experimental work is necessary to validate the thermal behavior proposed in this guide. It is recommended that any TGA study on this compound be complemented by techniques such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) using mass spectrometry or Fourier-transform infrared spectroscopy to gain a more complete understanding of its thermal properties and decomposition products.
Potential Biological Activity of 2-Bromobenzene-1,3,5-triol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-Bromobenzene-1,3,5-triol and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-documented bioactivities of its parent compound, phloroglucinol, and other structurally related brominated phenols. This guide covers potential anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside signaling pathway diagrams to elucidate potential mechanisms of action. All quantitative data from related compounds is summarized for comparative analysis.
Introduction
Phloroglucinol (benzene-1,3,5-triol) and its derivatives are a class of phenolic compounds that have garnered significant interest in the scientific community due to their wide array of biological activities.[1] These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The introduction of a bromine atom to the phloroglucinol core, yielding this compound, is anticipated to modulate its physicochemical properties and potentially enhance its biological efficacy. Halogenation is a common strategy in medicinal chemistry to improve parameters such as lipophilicity and metabolic stability, which can lead to enhanced pharmacological profiles. This guide explores the putative biological activities of this compound derivatives based on the established activities of analogous compounds.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved from the commercially available starting material, phloroglucinol.[4] Further derivatization can be accomplished through various organic reactions to yield a library of novel compounds for biological screening.
A generalized synthetic workflow is presented below.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related bromophenols and phloroglucinol derivatives, this compound derivatives are hypothesized to possess several key biological activities.
Anti-inflammatory Activity
Phloroglucinol derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1][5]
Potential Mechanism of Action: Inhibition of NF-κB and iNOS Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, which produces nitric oxide (NO), a key inflammatory mediator. Polyphenolic compounds can interfere with this pathway at multiple points.[6][7]
Quantitative Data for Related Phloroglucinol Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Diacylphloroglucinol | iNOS | 19.0 | [1][5] |
| Diacylphloroglucinol | NF-κB | 34.0 | [1][5] |
| Alkylated acylphloroglucinol | iNOS | 19.5 | [1][5] |
| Alkylated acylphloroglucinol | NF-κB | 37.5 | [1][5] |
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them.
Quantitative Data for Related Bromophenols
| Compound | Assay | IC50 (µg/mL) | Reference |
| Bromophenol Derivative 1 | DPPH Radical Scavenging | 14.5 | [8] |
| Bromophenol Derivative 2 | DPPH Radical Scavenging | 20.5 | [8] |
Anticancer Activity
Certain phloroglucinol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Phloroglucinol and its derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[10][11] The proposed mechanisms of action include membrane disruption and the generation of oxidative stress.[11]
Enzyme Inhibition
Novel phloroglucinol derivatives have shown potent inhibitory activity against several metabolic enzymes.[12] This suggests that this compound derivatives could be explored as inhibitors for various enzymes implicated in disease.
Quantitative Data for Related Phloroglucinol Derivatives [12]
| Enzyme Target | Ki Range (nM) |
| Acetylcholinesterase (AChE) | 1.14 - 3.92 |
| Butyrylcholinesterase (BChE) | 0.24 - 1.64 |
| α-Glycosidase | 6.73 - 51.10 |
| Human Carbonic Anhydrase I (hCA I) | 1.80 - 5.10 |
| Human Carbonic Anhydrase II (hCA II) | 1.14 - 5.45 |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
Prepare a positive control (e.g., ascorbic acid or Trolox) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each test compound dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each test compound dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
In Vitro Anticancer Activity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control (solvent used to dissolve the compound) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity Assay
-
Preparation:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Enzyme Inhibition Assays
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
AChE or BChE enzyme solution
-
Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE)
-
Test compound solutions at various concentrations
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement:
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Calculation:
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition and the IC50 value.
-
-
Reagents:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compound solutions
-
-
Procedure:
-
In a 96-well plate, add the buffer, test compound, and CA enzyme solution.
-
Pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
-
Measurement:
-
Monitor the increase in absorbance at 400-405 nm due to the formation of p-nitrophenol.
-
-
Calculation:
-
Calculate the rate of reaction and determine the IC50 value.
-
-
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium carbonate solution to stop the reaction
-
Test compound solutions
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound in the buffer.
-
Add the pNPG substrate to start the reaction and incubate.
-
Stop the reaction by adding sodium carbonate.
-
-
Measurement:
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Calculation:
-
Determine the percentage of inhibition and the IC50 value.
-
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently sparse, the extensive research on related phloroglucinol and bromophenol compounds provides a strong rationale for their investigation as potential therapeutic agents. The synthetic accessibility from phloroglucinol allows for the generation of a diverse library of derivatives for screening. The established protocols for evaluating anti-inflammatory, antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities provide a clear roadmap for future research. The potential for these compounds to modulate key signaling pathways, such as NF-κB and iNOS, further underscores their promise in drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
The Pivotal Role of 2-Bromobenzene-1,3,5-triol in Marine Natural Products: A Technical Guide for Researchers
An in-depth exploration of the 2-Bromobenzene-1,3,5-triol core, a key structural motif in a variety of bioactive marine natural products. This guide provides a comprehensive overview of its sources, biological activities, and the experimental methodologies crucial for its study, aimed at researchers, scientists, and drug development professionals.
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular scaffolds with significant therapeutic potential. Among these, brominated phenolic compounds, particularly those derived from marine algae and sponges, have emerged as a prominent class of natural products exhibiting a wide spectrum of biological activities. At the heart of many of these bioactive molecules lies the this compound core, also known as 2-bromophloroglucinol. This fundamental structural unit is a key building block for a range of marine natural products, contributing significantly to their pharmacological profiles, which include potent antioxidant, antimicrobial, and anticancer properties. This technical guide delves into the significance of the this compound scaffold, summarizing the current knowledge of its natural sources, biological activities with quantitative data, and detailed experimental protocols for its investigation.
Natural Occurrence: A Focus on Marine Algae
The this compound motif and its derivatives are predominantly found in marine red algae (Rhodophyta). Notably, the red alga Rhabdonia verticillata has been identified as a producer of halogenated phloroglucinol derivatives, highlighting it as a key organism of interest for isolating compounds with this core structure.[1] While the simple this compound molecule itself has been reported in this species, it more commonly serves as a structural component of more complex marine natural products. These compounds are biosynthesized in marine organisms through the action of bromoperoxidases, enzymes that catalyze the bromination of phenolic rings using bromide from seawater.[2]
Biological Activities and Therapeutic Potential
Marine natural products containing the this compound core exhibit a range of significant biological activities, making them attractive candidates for drug discovery and development. The presence of the bromine atom and multiple hydroxyl groups on the benzene ring are key determinants of their bioactivity.
Antioxidant Activity
Brominated phloroglucinols are potent antioxidants. Their ability to scavenge free radicals is a well-documented property, primarily attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups. The antioxidant potential of these compounds is crucial for the protection of marine organisms against oxidative stress in their environment and is a key area of investigation for their potential application in human health, particularly in combating diseases associated with oxidative damage.
Antimicrobial Activity
A significant number of bromophenols isolated from marine algae have demonstrated promising antimicrobial activity against a variety of pathogenic bacteria and fungi.[2] The structural features of the this compound core are believed to play a crucial role in their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. This makes them a valuable source of inspiration for the development of new antibiotics, especially in the face of rising antimicrobial resistance.
Anticancer Activity
Emerging research has highlighted the potential of marine bromophenols as anticancer agents.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The precise mechanisms of action are still under investigation but are thought to involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and growth.
Quantitative Biological Activity Data
To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, the following table summarizes the quantitative biological activity data for a selection of bromophenol derivatives from marine sources. While specific data for this compound is limited, the presented data for related compounds provide valuable insights into the potential potency of this structural class.
| Compound/Extract | Marine Source | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| Bromophenol Derivatives | Rhodomela confervoides | Antibacterial | MIC | < 70 µg/mL against various bacteria | [2] |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Polysiphonia urceolata | Antioxidant | DPPH Radical Scavenging | 9.67 - 21.90 µM | [3] |
| Bromo-deoxypolyphenols | Leathesia nana | Cytotoxicity | MTT assay against various cancer cell lines | - | [4] |
| Bromophenols | Symphyocladia latiuscula | Antifungal | MIC against Candida albicans | 10 - 37.5 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of marine natural products containing the this compound core.
Isolation and Purification of Brominated Phloroglucinols
The following is a general workflow for the isolation and purification of brominated phloroglucinols from marine algae, such as Rhabdonia verticillata.
Methodology:
-
Collection and Preparation: Fresh marine algae are collected and thoroughly washed with seawater and then freshwater to remove epiphytes and salts. The cleaned material is then air-dried or freeze-dried and ground into a fine powder.[2]
-
Extraction: The powdered algal material is extracted exhaustively with an organic solvent, typically methanol or ethanol, at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This typically involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method to evaluate the free radical scavenging activity of natural products.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2][6]
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the sample solution (e.g., 100 µL).
-
Add a defined volume of the DPPH working solution (e.g., 100 µL).
-
The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][6]
-
A blank containing only the solvent and DPPH solution is also prepared.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the growth medium in a 96-well microplate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Signaling Pathways and Logical Relationships
The biological activities of marine natural products containing the this compound core are often exerted through their interaction with specific cellular signaling pathways. For instance, their antioxidant effects can be linked to the modulation of pathways involved in cellular oxidative stress response.
The diagram above illustrates a plausible mechanism by which bromophloroglucinols exert their antioxidant effects. They can directly scavenge reactive oxygen species (ROS) and also activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress and prevent cellular damage.
Conclusion and Future Perspectives
The this compound core represents a privileged scaffold in the realm of marine natural products. Its presence in a variety of bioactive compounds isolated from marine algae underscores its importance as a starting point for the development of new therapeutic agents. The potent antioxidant, antimicrobial, and anticancer activities associated with this structural motif warrant further investigation.
Future research should focus on the targeted isolation and characterization of novel derivatives from diverse marine sources, particularly from under-explored organisms. A deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design and synthesis of more potent and selective analogues. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The continued exploration of the chemical and biological diversity of marine natural products centered around the this compound core holds significant promise for the discovery of next-generation drugs to address pressing global health challenges.
References
- 1. Optimising the DPPH Assay for Cell-Free Marine Microorganism Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpab.com [ijpab.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
A Technical Guide to the Spectroscopic Analysis of 2-Bromobenzene-1,3,5-triol
Introduction: 2-Bromobenzene-1,3,5-triol, also known as 2-bromophloroglucinol, is a halogenated derivative of phloroglucinol. Its chemical formula is C₆H₅BrO₃ and it has a molecular weight of 205.01 g/mol . As a substituted phenol, it is of interest to researchers in medicinal chemistry and materials science. This guide provides a summary of predicted spectroscopic data for this compound and outlines general experimental protocols for acquiring such data. It is important to note that, to date, detailed experimental spectroscopic data for this specific compound has not been published in peer-reviewed literature. Therefore, the data presented herein is based on established spectroscopic principles and computational predictions.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet | 3H | Ar-OH |
| ~6.0 - 6.5 | Singlet | 2H | Ar-H |
Note: The chemical shift of the hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C-OH |
| ~100 - 105 | C-Br |
| ~95 - 100 | C-H |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 1620 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1480 - 1440 | Medium | C=C stretch (aromatic ring) |
| 1380 - 1310 | Medium | O-H bend (in-plane) |
| 1250 - 1180 | Strong | C-O stretch (phenol) |
| 1100 - 1000 | Medium | C-H bend (in-plane) |
| 850 - 750 | Strong | C-H bend (out-of-plane) |
| 600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS) Fragmentation:
In an electron ionization mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] The molecular ion peaks would therefore appear at m/z 204 and 206.
Expected fragmentation pathways include:
-
Loss of a bromine radical (Br•) to give a fragment at m/z 125.
-
Loss of carbon monoxide (CO) from the phenolic ring, a common fragmentation for phenols.
-
Sequential loss of water (H₂O) from the hydroxyl groups.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a standard 5 mm NMR tube.[2] The choice of solvent is crucial as the acidic phenolic protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing hydroxyl protons.
-
Instrument Setup:
-
The NMR spectrometer is typically operated at a high frequency (e.g., 400 MHz or higher for ¹H).
-
The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.[2]
-
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
Key parameters include a 30-45° pulse angle, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[2]
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.[3]
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the sample is first vaporized in a heated injection port.[7]
-
Ionization (Electron Ionization - EI):
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8]
-
This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[9]
-
The excess energy from ionization leads to fragmentation of the molecular ion into smaller, charged fragments.[10]
-
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis of a Synthesized Compound
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Step-by-step synthesis of 2-Bromobenzene-1,3,5-triol from phloroglucinol.
Application Note: Synthesis of 2-Bromobenzene-1,3,5-triol
Introduction this compound, a halogenated derivative of phloroglucinol, is a valuable chemical intermediate in organic synthesis. Phloroglucinol (1,3,5-trihydroxybenzene) is a highly activated aromatic compound, making it susceptible to electrophilic aromatic substitution.[1][2] This high reactivity allows for the introduction of a bromine atom onto the benzene ring under controlled conditions to yield the mono-brominated product. This protocol details a standard laboratory procedure for the synthesis of this compound from phloroglucinol via electrophilic bromination. The procedure emphasizes control over stoichiometry to favor mono-substitution and prevent the formation of poly-brominated species like 2,4,6-tribromophloroglucinol.[1][3]
Experimental Protocol
Objective: To synthesize this compound by the controlled bromination of phloroglucinol.
Reaction Scheme: C₆H₃(OH)₃ + Br₂ → C₆H₂Br(OH)₃ + HBr
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| Phloroglucinol (Anhydrous) | C₆H₃(OH)₃ | 126.11 | 1.26 g | 10.0 |
| Bromine | Br₂ | 159.81 | 1.60 g (0.51 mL) | 10.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
Procedure:
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.26 g (10.0 mmol) of anhydrous phloroglucinol in 25 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C. Stir the solution until the phloroglucinol is completely dissolved.
2. Bromination:
-
In the dropping funnel, prepare a solution of 1.60 g (0.51 mL, 10.0 mmol) of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred phloroglucinol solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize side product formation.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.
3. Reaction Quench and Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
To neutralize unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the characteristic orange/brown color of bromine disappears.
-
The aqueous mixture is then extracted three times with 50 mL portions of ethyl acetate (EtOAc).
-
Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to remove residual acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate.
4. Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to isolate the desired this compound.
-
Alternatively, recrystallization from a suitable solvent system like dichloromethane/hexane can be employed for purification.[1]
5. Characterization:
-
The final product should be a solid.
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane and other organic solvents are volatile and flammable. Handle away from ignition sources.
-
Hydrochloric acid (HCl) may be generated as a byproduct and is corrosive.[5] Proper quenching and washing steps are critical.
References
Application Notes and Protocols for the Selective Mono-bromination of 1,3,5-Trihydroxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trihydroxybenzene, commonly known as phloroglucinol, is a highly activated aromatic compound due to the presence of three electron-donating hydroxyl groups. This high reactivity makes it susceptible to polysubstitution, presenting a significant challenge for selective mono-bromination. Direct bromination of phloroglucinol often leads to a mixture of di- and tri-brominated products, making it an unselective process. To achieve selective mono-bromination, an indirect, multi-step approach involving protection of the reactive hydroxyl groups is generally the most effective strategy.
This document provides detailed protocols for a reliable three-step synthesis of 2-bromo-1,3,5-trihydroxybenzene. The methodology involves the initial protection of the hydroxyl groups of phloroglucinol via methylation, followed by the selective mono-bromination of the resulting 1,3,5-trimethoxybenzene, and concluding with the deprotection (demethylation) of the brominated intermediate to yield the final product.
Reaction Pathway Overview
The selective mono-bromination of 1,3,5-trihydroxybenzene is most effectively achieved through a three-step process:
-
Protection (Methylation): The hydroxyl groups of 1,3,5-trihydroxybenzene are converted to methyl ethers to reduce the activation of the aromatic ring and prevent O-bromination.
-
Selective Mono-bromination: The resulting 1,3,5-trimethoxybenzene undergoes a regioselective electrophilic aromatic substitution to introduce a single bromine atom.
-
Deprotection (Demethylation): The methyl ether groups of the brominated intermediate are cleaved to regenerate the hydroxyl groups, yielding the desired 2-bromo-1,3,5-trihydroxybenzene.
Figure 1: Indirect synthesis workflow for selective mono-bromination.
Experimental Protocols
Protocol 1: Protection of 1,3,5-Trihydroxybenzene (Methylation)
This protocol details the methylation of 1,3,5-trihydroxybenzene to form 1,3,5-trimethoxybenzene.
Materials:
-
Anhydrous 1,3,5-trihydroxybenzene (phloroglucinol)
-
Dimethyl sulphate ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a solution of anhydrous 1,3,5-trihydroxybenzene (6.3 g, 0.05 mole) in dry acetone (100 ml) is prepared.
-
To this solution, add ignited potassium carbonate (40 g) and dimethyl sulphate (15.6 ml, 20.8 g, 0.165 mole).
-
The mixture is refluxed for 6 hours under anhydrous conditions.
-
After cooling, the mixture is filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml).
-
The combined acetone solution is distilled to remove the solvent.
-
The residue is macerated with crushed ice and then extracted with diethyl ether.
-
The ether extracts are washed with a 5% sodium hydroxide solution, followed by water.
-
The organic layer is dried over anhydrous sodium sulphate and the solvent is removed by distillation to yield 1,3,5-trimethoxybenzene.
| Parameter | Value |
| Starting Material | 1,3,5-Trihydroxybenzene |
| Reagents | Dimethyl sulphate, Potassium carbonate |
| Solvent | Dry Acetone |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
| Reported Yield | 71.4% |
Protocol 2: Selective Mono-bromination of 1,3,5-Trimethoxybenzene
This protocol describes the selective mono-bromination of 1,3,5-trimethoxybenzene using N-bromosuccinimide (NBS) and pyridinium tribromide (PHT).
Materials:
-
1,3,5-Trimethoxybenzene
-
N-bromosuccinimide (NBS)
-
Pyridinium tribromide (PHT)
-
Carbon tetrachloride (CCl₄)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 1,3,5-trimethoxybenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of pyridinium tribromide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel using MTBE and deionized water.
-
Wash the organic layer three times with deionized water.
-
Separate the organic layer and wash once with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the solid product, 2-bromo-1,3,5-trimethoxybenzene.
| Parameter | Value |
| Starting Material | 1,3,5-Trimethoxybenzene |
| Reagents | N-bromosuccinimide (NBS), Pyridinium tribromide (PHT) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Reaction Temperature | Room Temperature |
| Reported Yield | 80.3% |
Protocol 3: Deprotection of 2-Bromo-1,3,5-trimethoxybenzene (Demethylation)
This protocol outlines the demethylation of 2-bromo-1,3,5-trimethoxybenzene to yield 2-bromo-1,3,5-trihydroxybenzene using boron tribromide (BBr₃). This is a representative procedure based on the demethylation of a similar aryl methyl ether.[1]
Materials:
-
2-Bromo-1,3,5-trimethoxybenzene
-
Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add a 1M solution of BBr₃ in DCM (approximately 3.0 - 3.6 eq, one equivalent per methyl ether group) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.[1]
-
Carefully and slowly quench the reaction by adding deionized water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the final product, 2-bromo-1,3,5-trihydroxybenzene.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1,3,5-trimethoxybenzene | |
| Reagent | Boron tribromide (BBr₃) | [1] |
| Solvent | Dichloromethane (DCM), anhydrous | [1] |
| BBr₃ Stoichiometry | ~3.0 - 3.6 equivalents | [1] |
| Initial Temperature | 0 °C | [1] |
| Reaction Temperature | 25 °C (warmed from 0 °C) | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield (for analog) | 90.9% | [1] |
Summary of Quantitative Data
| Step | Starting Material | Product | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1. Methylation | 1,3,5-Trihydroxybenzene | 1,3,5-Trimethoxybenzene | (CH₃)₂SO₄, K₂CO₃ | Acetone | Reflux | 6 h | 71.4% |
| 2. Bromination | 1,3,5-Trimethoxybenzene | 2-Bromo-1,3,5-trimethoxybenzene | NBS, PHT | CCl₄ | Room Temp. | - | 80.3% |
| 3. Demethylation | 2-Bromo-1,3,5-trimethoxybenzene | 2-Bromo-1,3,5-trihydroxybenzene | BBr₃ | DCM | 0 °C to RT | 3 h | ~90.9%* |
*Yield reported for a closely related substrate, 2-Bromo-5-methoxybenzaldehyde.[1]
Logical Relationships and Considerations
Figure 2: Logical workflow for selective mono-bromination strategy.
The high electron-donating nature of the three hydroxyl groups in 1,3,5-trihydroxybenzene makes the aromatic ring exceptionally nucleophilic, leading to rapid and often uncontrollable reactions with electrophiles like bromine. The protection of these hydroxyl groups as methyl ethers serves to moderate the ring's reactivity, allowing for a more controlled and selective bromination. The final deprotection step is crucial to regenerate the desired trihydroxy functionality. The choice of a potent demethylating agent like boron tribromide is necessary for the efficient cleavage of the stable aryl methyl ether bonds.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for performing palladium-catalyzed cross-coupling reactions using 2-Bromobenzene-1,3,5-triol. This versatile building block, also known as bromophloroglucinol, offers a unique scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of three hydroxyl groups requires careful consideration of reaction conditions to achieve successful coupling. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Considerations for Reactions with this compound
The acidic nature of the phenolic hydroxyl groups in this compound can interfere with many cross-coupling reactions. The use of a strong base can lead to deprotonation of the hydroxyl groups, potentially poisoning the catalyst or leading to undesired side reactions. Therefore, two general strategies are presented:
-
Direct Coupling: Employing reaction conditions that are tolerant of acidic protons. This often involves the use of specific bases and ligands.
-
Protection Strategy: Protecting the hydroxyl groups prior to the cross-coupling reaction. A common protecting group for phenols is the methyl ether, which can be introduced using a reagent like dimethyl sulfate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1]
Experimental Protocol: Synthesis of 2-Arylbenzene-1,3,5-triol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-80 |
Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2]
Experimental Protocol: Synthesis of 2-Alkenylbenzene-1,3,5-triol
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1 equivalent) and the alkene (1.5 equivalents) in DMF.
-
Add Pd(OAc)₂ (0.01 equivalents), P(o-tol)₃ (0.02 equivalents), and Et₃N (2 equivalents).
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 120 | 18 | 65-75 |
| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 130 | 16 | 70-80 |
| 3 | Cyclohexene | Pd₂(dba)₃ (0.5) | PCy₃ (1.5) | NaOAc | Dioxane | 110 | 24 | 60-70 |
Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.
Visualization: Heck Reaction Experimental Workflow
Caption: A typical experimental workflow for a Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Synthesis of 2-Alkynylbenzene-1,3,5-triol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 18 | 70-80 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 16 | 65-75 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | Toluene | 60 | 24 | 75-85 |
Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.
Visualization: Sonogashira Catalytic Cycles
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3]
Experimental Protocol: Synthesis of 2-Aminobenzene-1,3,5-triol Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), Xantphos (0.02 equivalents), and NaOtBu (1.4 equivalents).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor by TLC.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 65-75 |
Note: Yields are estimated based on reactions with similar substrates and will require optimization for this compound.
Visualization: Key Components in Buchwald-Hartwig Amination
Caption: Key components and their roles in the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Bromobenzene-1,3,5-triol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromobenzene-1,3,5-triol (also known as 2-bromophloroglucinol) as a versatile building block in organic synthesis. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its application in the synthesis of complex molecules, including natural products and potential pharmaceutical agents.
Introduction
This compound is a polyfunctional aromatic compound featuring a benzene ring substituted with one bromine atom and three hydroxyl groups. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of organic molecules. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the phenolic hydroxyl groups can be functionalized to introduce diverse substituents, leading to the construction of complex molecular architectures. Notably, the 2-bromophloroglucinol core is found in naturally occurring bioactive compounds, such as vidalol A, an anti-inflammatory bromophenol isolated from marine red algae.[1]
Key Applications
The strategic placement of the bromo and hydroxyl functionalities on the benzene ring enables a range of synthetic transformations, making this compound a valuable precursor for:
-
Biaryl and Polyphenolic Compounds: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl linkages. The resulting polyphenolic biaryls are prevalent motifs in many biologically active natural products.
-
Ether Derivatives: The hydroxyl groups can be readily converted to ethers via Williamson ether synthesis, allowing for the introduction of various alkyl and aryl substituents. This modification can be used to alter the solubility, lipophilicity, and biological activity of the resulting molecules.
-
Heterocycle Synthesis: The combination of nucleophilic hydroxyl groups and an electrophilic aromatic ring (activated by the bromine) can be exploited in the synthesis of various oxygen-containing heterocyclic systems.
Synthesis of this compound
This compound can be synthesized from the readily available starting material, phloroglucinol, through electrophilic aromatic bromination. Careful control of the reaction conditions is necessary to achieve mono-bromination and avoid the formation of di- and tri-brominated byproducts.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Reactants | Phloroglucinol (1.0 eq) |
| N-Bromosuccinimide (NBS) (1.05 eq) | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
| Hypothetical Yield | 70-80% |
Procedure:
-
Dissolve phloroglucinol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 to 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. The hydroxyl groups can be protected prior to the coupling reaction if necessary, depending on the reaction conditions and the nature of the boronic acid used.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryl and polyaryl structures.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromobenzene-1,3,5-triol, a highly functionalized aryl bromide. The presence of multiple hydroxyl groups on the aromatic ring presents unique challenges, including potential interference with the catalytic cycle and the need for careful selection of reaction parameters to ensure high yields and selectivity. The following protocol has been developed to address these challenges, providing a robust method for the synthesis of novel polyhydroxylated biaryl compounds, which are of significant interest in medicinal chemistry and drug discovery.
Data Presentation
The successful execution of a Suzuki-Miyaura coupling is dependent on the careful optimization of several key parameters. The following tables summarize typical quantitative data for the coupling of functionalized aryl bromides, providing a comparative overview of various catalysts, bases, and solvents.
Table 1: Catalyst and Ligand Performance in Suzuki-Miyaura Couplings of Aryl Bromides
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 1 - 5 | 70 - 95 | A common and effective catalyst for a wide range of substrates.[4] |
| Pd(OAc)₂ | SPhos | 1 - 3 | 85 - 98 | Highly active catalyst system, particularly for challenging substrates. |
| Pd/C | None | 5 - 10 | 60 - 85 | Heterogeneous catalyst, allowing for easier product purification.[5] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | 80 - 97 | Effective for electron-rich and sterically hindered aryl bromides. |
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yields
| Base | Equivalents | Solvent | Typical Yield (%) | Notes |
| K₂CO₃ | 2 - 3 | Toluene/Water | 75 - 90 | A widely used and cost-effective base.[6] |
| K₃PO₄ | 2 - 3 | Dioxane | 80 - 95 | Often effective for substrates with sensitive functional groups.[6] |
| Cs₂CO₃ | 2 - 3 | DMF | 85 - 98 | Highly effective but more expensive; good for challenging couplings.[6] |
| Na₂CO₃ | 2 - 3 | Ethanol/Water | 70 - 88 | A mild and economical choice. |
Table 3: Solvent Effects in Suzuki-Miyaura Coupling Reactions
| Solvent System | Typical Reaction Temperature (°C) | Typical Yield (%) | Notes |
| Toluene/Water (4:1) | 80 - 110 | 75 - 90 | Common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[7] |
| 1,4-Dioxane/Water (4:1) | 80 - 100 | 80 - 95 | Aprotic ether solvent, often gives excellent results.[7] |
| DMF | 80 - 120 | 80 - 95 | Polar aprotic solvent, useful for less reactive substrates.[8] |
| Ethanol/Water (1:1) | 70 - 80 | 70 - 88 | A "greener" solvent option. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Toluene/Water, 4:1 v/v) to the flask via a syringe or cannula. The total solvent volume should be sufficient to dissolve the reactants (typically 5-10 mL per mmol of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9] The key steps are oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. byjus.com [byjus.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes: 2-Bromobenzene-1,3,5-triol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzene-1,3,5-triol, a halogenated derivative of the versatile chemical scaffold phloroglucinol, is an emerging building block in the field of materials science. Its unique trifunctional nature, combining the reactivity of hydroxyl groups with the potential for cross-coupling reactions at the bromine site, makes it a valuable monomer for the synthesis of advanced porous organic materials. These materials, including porous organic polymers (POPs) and covalent organic frameworks (COFs), are characterized by high surface areas, tunable porosities, and chemical stability, rendering them suitable for a wide range of applications, from gas storage and catalysis to drug delivery and biomedical imaging.
The presence of the bromine atom offers a strategic advantage for post-synthetic modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications. Furthermore, the inherent biological activities of the phloroglucinol core, such as anti-inflammatory and antimicrobial properties, make materials derived from this compound particularly promising for drug development and therapeutic applications.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its close analogs in the synthesis of porous organic materials, with a special focus on their potential in drug delivery systems.
Applications in Porous Organic Polymer (POP) Synthesis
This compound and its halogenated analogs are excellent candidates for the synthesis of POPs through various cross-coupling reactions. The Sonogashira cross-coupling reaction, in particular, has been successfully employed to create highly porous and stable frameworks. In a representative synthesis, a halogenated phloroglucinol derivative can be reacted with a multi-alkyne linker to form a rigid, three-dimensional polymer network.
Key Advantages:
-
High Surface Area: The resulting POPs exhibit large Brunauer–Emmett–Teller (BET) surface areas, providing a high capacity for gas adsorption and drug loading.
-
Tunable Porosity: The pore size and volume can be controlled by the choice of the linker molecule, allowing for the optimization of the material for specific guest molecules.
-
Chemical Stability: The strong covalent bonds forming the polymer framework impart excellent thermal and chemical stability to the material.
-
Functionality: The hydroxyl groups of the phloroglucinol core and the potential for post-synthetic modification of the bromine atom allow for the introduction of various functionalities to enhance performance in specific applications.
Quantitative Data Summary
The following table summarizes typical characterization data for porous organic polymers synthesized from halogenated phloroglucinol derivatives.
| Material ID | Monomers | Polymerization Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |
| PPOP-OH | 2,4,6-Triiodophloroglucinol, 5,10,15,20-Tetrakis(4-ethynylphenyl)-21H,23H-porphine | Sonogashira Coupling | 750 | 0.45 | 1.8 at 273 K | [1] |
| TT-CPP2 | Tris(thienyl)triazine derivative | Sonogashira Coupling | 580 | 0.38 | 2.1 at 263 K | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Porous Organic Polymer via Sonogashira Coupling
This protocol describes a general method for the synthesis of a porous organic polymer using a halogenated phloroglucinol derivative (e.g., 2,4,6-triiodophloroglucinol as a close analog to this compound) and a tetra-alkyne linker.[1]
Materials:
-
2,4,6-Triiodophloroglucinol (1.0 equiv)
-
5,10,15,20-Tetrakis(4-ethynylphenyl)-21H,23H-porphine (TEPP) (0.75 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve 2,4,6-triiodophloroglucinol and TEPP in a 1:1 (v/v) mixture of DMF and TEA.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture at 105 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product extensively with DMF, THF, and methanol to remove any unreacted monomers and catalyst residues.
-
Dry the resulting polymer powder under vacuum at 80 °C for 24 hours.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and the disappearance of the alkyne and C-I bonds.
-
Solid-State ¹³C NMR Spectroscopy: To further verify the polymer structure.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol provides a general procedure for loading a therapeutic agent into a phloroglucinol-based porous organic polymer and evaluating its release profile in a simulated physiological environment.[3][4]
Materials:
-
Phloroglucinol-based porous organic polymer (e.g., 50 mg)
-
Drug of interest (e.g., 5-Fluorouracil)
-
Hexane (or other suitable solvent for the drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Drug Loading:
-
Suspend the porous organic polymer (50 mg) in a hexane solution of the drug (e.g., 5 mL, 0.1 M).
-
Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
Collect the drug-loaded polymer by filtration.
-
Wash the drug-loaded polymer with fresh hexane to remove any surface-adsorbed drug.
-
Dry the sample at room temperature under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectrophotometry.
In Vitro Drug Release:
-
Suspend a known amount of the drug-loaded polymer (e.g., 10 mg) in a vial containing a specific volume of PBS (e.g., 10 mL) at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and drug delivery application of a this compound based porous organic polymer.
Caption: Conceptual signaling pathway for the anti-inflammatory action of a phloroglucinol derivative released from a porous organic polymer carrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienyltriazine based conjugated porous organic polymers: tuning of the porosity and band gap, and CO2 capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Antioxidants from 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed synthesis of novel antioxidant compounds derived from 2-Bromobenzene-1,3,5-triol. While direct synthesis from this specific starting material is not extensively documented, this application note extrapolates from established methodologies for the derivatization of bromophenols to outline a robust synthetic strategy. The protocols herein describe the synthesis of ether derivatives, which are common modifications to enhance the biological activity of phenolic compounds. Furthermore, standard protocols for evaluating the antioxidant capacity of the synthesized compounds, namely the DPPH and ABTS radical scavenging assays, are provided. Comparative antioxidant activity data for a range of existing bromophenol derivatives are also presented to serve as a benchmark for newly synthesized molecules. This guide is intended to facilitate the exploration of novel antioxidant candidates with potential applications in pharmaceuticals and nutraceuticals.
Proposed Synthesis of Novel Antioxidants
The proposed synthetic route focuses on the derivatization of the hydroxyl groups of this compound via Williamson ether synthesis. This method is a reliable and versatile approach for preparing ethers from alcohols or phenols.[1][2][3][4] The introduction of various alkyl or aryl groups through ether linkages can modulate the antioxidant and lipophilic properties of the parent compound, potentially enhancing its efficacy and bioavailability.
Proposed Reaction Scheme: Synthesis of Bis-Alkylated this compound Derivatives
The proposed synthesis involves the reaction of this compound with an appropriate alkyl halide in the presence of a base. The reaction can be controlled to favor di-substitution, leaving one hydroxyl group free, which is often crucial for radical scavenging activity.
General Reaction:
Experimental Protocols
General Protocol for the Synthesis of Bis-Alkylated this compound Derivatives
This protocol is adapted from general procedures for the Williamson ether synthesis of phenolic compounds.[1][2][3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (2.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired bis-alkylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging activity of antioxidant compounds.[5][6]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Synthesized antioxidant compound
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a series of dilutions of the synthesized compound and the standard antioxidant in methanol.
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
Protocol for ABTS Radical Cation Scavenging Assay
The ABTS assay is another common method to evaluate antioxidant activity.[7][8][9][10]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Synthesized antioxidant compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the synthesized compound and the standard antioxidant in methanol or PBS.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the sample.
Quantitative Data of Related Bromophenol Antioxidants
The following table summarizes the antioxidant activity of various bromophenol derivatives reported in the literature, which can serve as a reference for the expected potency of newly synthesized compounds.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Methyl N′-(2,3,6-tribromo-4,5-dihydroxybenzyl)-γ-ureidobutyrate | DPPH | 14.5 | [5] |
| Methyl N′-(2,3-dibromo-4,5-dihydroxybenzyl)-γ-ureidobutyrate | DPPH | 20.5 | [5] |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | DPPH | - | [6] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | DPPH | - | [6] |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | - | [7][9] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | DPPH | - | [7][9] |
Note: Specific IC₅₀ values for some compounds were not provided in the abstracts; however, their potent radical scavenging activity was highlighted.
Visualizations
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: O-Alkylation of Bromophloroglucinol for Synthesis of Novel Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophloroglucinols are an important class of halogenated phenolic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and natural products. The strategic O-alkylation of these scaffolds allows for the introduction of diverse functionalities, leading to the generation of novel ether derivatives with potential applications in drug discovery and materials science. This application note provides a detailed experimental protocol for the O-alkylation of bromophloroglucinol, focusing on the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. The protocol herein describes the per-O-methylation of a brominated phloroglucinol derivative as a representative example.
Principle and Signaling Pathway
The O-alkylation of bromophloroglucinol is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic hydroxyl groups of the bromophloroglucinol, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or sulfate), leading to the displacement of the leaving group and the formation of the desired ether bond.
For polyhydroxylated systems like bromophloroglucinol, achieving complete (per-)alkylation often requires stoichiometric or an excess of both the base and the alkylating agent to ensure all hydroxyl groups react. The choice of base, solvent, and reaction temperature is critical to optimize the reaction rate and yield, while minimizing potential side reactions such as C-alkylation.
Caption: General reaction pathway for the O-alkylation of bromophloroglucinol.
Experimental Protocols
This section details the experimental procedure for the per-O-methylation of tribromophloroglucinol, a representative bromophloroglucinol derivative.
Materials:
-
Tribromophloroglucinol
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
-
Separatory funnel
-
Rotary evaporator
Procedure: Synthesis of 1,3,5-Tribromo-2,4,6-trimethoxybenzene
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tribromophloroglucinol.
-
Addition of Reagents: To the flask, add anhydrous acetone, followed by finely powdered anhydrous potassium carbonate. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add dimethyl sulfate to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux under a constant stirring rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with hot acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Macerate the residue with crushed ice and extract the product with diethyl ether. Wash the ether extracts with a 5% sodium hydroxide solution, followed by water until the washings are neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-tribromo-2,4,6-trimethoxybenzene.
Data Presentation
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Phloroglucinol | Dimethyl sulfate | K₂CO₃ | Acetone | 6 hr | 71.4 | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the O-alkylation of bromophloroglucinol.
Caption: Workflow for the O-alkylation of bromophloroglucinol.
Conclusion
This application note provides a comprehensive and detailed protocol for the O-alkylation of bromophloroglucinol, a key transformation for the synthesis of novel ether derivatives. The provided Williamson ether synthesis protocol is a reliable and adaptable method for researchers in organic synthesis and drug development. The detailed workflow and data presentation offer a clear guide for the successful implementation of this important reaction.
References
Application Notes and Protocols for the Analytical Characterization of 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Bromobenzene-1,3,5-triol (also known as Bromophloroglucinol), a key intermediate in organic synthesis and drug discovery. The following protocols and data are intended to guide researchers in establishing robust analytical strategies for identity, purity, and stability assessment of this compound.
Compound Profile
| Compound Name | This compound |
| Synonyms | 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol |
| Molecular Formula | C₆H₅BrO₃[1] |
| Molecular Weight | 205.01 g/mol [1] |
| CAS Number | 84743-77-1[1] |
| Chemical Structure |
Source: PubChem CID 354621 |
Analytical Techniques and Protocols
A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes chromatographic separation for purity assessment and spectroscopic methods for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The use of formic acid makes the method compatible with mass spectrometry (MS) detection.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a starting point could be 220 nm and 254 nm).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Notes |
| Retention Time (RT) | To be determined empirically. | The retention time will be influenced by the exact column and mobile phase conditions. |
| Purity (%) | >95% (typical for research grade) | Calculated as the peak area of the main component relative to the total peak area. |
| Related Impurities | Peaks at different retention times. | Potential impurities could include starting materials from synthesis (e.g., phloroglucinol) or by-products (e.g., di- or tri-brominated species). |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split or splitless injection of a 1 µL sample.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final Temperature: 250 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or ethyl acetate.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 204/206 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-HBr]⁺ | 125 | Loss of hydrogen bromide. |
| [M-CO]⁺ | 176/178 | Loss of a carbonyl group. |
| [C₆H₅O₃]⁺ | 125 | Fragment corresponding to the trihydroxybenzene cation. |
Note: The fragmentation pattern is predictive and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for the aromatic protons and hydroxyl protons should be observed.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts for the six carbon atoms of the benzene ring should be observed.
-
Data Presentation: Predicted NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~6.0 - 7.0 | s | 2H | H-4, H-6 |
| Hydroxyl OH | ~8.0 - 10.0 | br s | 3H | -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-Br | ~100 - 110 | C-2 |
| C-OH | ~150 - 160 | C-1, C-3, C-5 |
| C-H | ~95 - 105 | C-4, C-6 |
Note: Predicted chemical shifts are estimates and will be influenced by the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1620 - 1580 | C=C stretching | Aromatic ring |
| 1400 - 1300 | O-H bending | Phenolic -OH |
| 1200 - 1000 | C-O stretching | Phenolic C-O |
| 700 - 500 | C-Br stretching | Carbon-Bromine bond |
Visualized Workflows
Workflow for the Complete Characterization of this compound
Caption: Workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.
Logical Flow for Structural Confirmation
References
Troubleshooting & Optimization
How to prevent polybromination in phloroglucinol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed methodologies for controlling the bromination of phloroglucinol, a common challenge in synthetic chemistry due to the high reactivity of the phloroglucinol ring.
Frequently Asked Questions (FAQs)
Q1: Why does my phloroglucinol bromination reaction result in a mixture of polybrominated products?
A1: Phloroglucinol's three hydroxyl groups are strong activating groups in electrophilic aromatic substitution reactions. They significantly increase the electron density of the aromatic ring, making it highly susceptible to multiple substitutions by bromine, often leading to di- and tribrominated products.[1][2] Direct bromination of phloroglucinol is often not selective.[2][3]
Q2: How can I favor monobromination over polybromination in a direct bromination reaction?
A2: While achieving high selectivity for a single monobrominated product through direct bromination is challenging, you can influence the product distribution by carefully controlling the reaction conditions. Key factors include:
-
Choice of Brominating Agent: Use milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] NBS provides a slower, more controlled release of the electrophilic bromine species.
-
Stoichiometry: Carefully control the stoichiometry to use one equivalent or slightly less of the brominating agent relative to phloroglucinol.
-
Solvent: Employ non-polar, aprotic solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reactivity of the brominating agent.[1]
-
Temperature: Conduct the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.[1]
Q3: I am still getting a mixture of products. Are there more reliable methods for selective monobromination?
A3: Yes, a more robust strategy for achieving selective monobromination involves modifying the phloroglucinol ring to control its reactivity and direct the substitution. Two effective approaches are:
-
Use of Protecting Groups (Etherification): Converting the hydroxyl groups to ethers, such as methyl ethers (to form 1,3,5-trimethoxybenzene), significantly moderates the ring's activation. The methoxy groups are still activating and ortho-, para-directing, but their bulk and electronic effect allow for more controlled bromination.[3] The hydroxyl groups can be regenerated later if needed.
-
Introduction of a Deactivating/Directing Group: Introducing an electron-withdrawing group, such as a formyl (-CHO) or acyl (-COR) group, deactivates the ring and can direct subsequent bromination to a specific position. Reactions like the Gattermann or Hoeben-Hoesch reaction can be used for this purpose.[4][5] This approach allows for regioselective functionalization.
Troubleshooting Guide: Direct Bromination of Phloroglucinol
This guide addresses common issues encountered during the direct bromination of phloroglucinol.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Formation of a precipitate (likely polybrominated products) | High reactivity of phloroglucinol with the brominating agent. | 1. Switch to a Milder Reagent: Use N-bromosuccinimide (NBS) instead of Br₂.[6] 2. Change Solvent: Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] 3. Lower Temperature: Perform the reaction at 0 °C or below. 4. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to phloroglucinol. |
| Multiple spots on TLC / Multiple peaks in GC-MS indicating a product mixture | Lack of selectivity in the reaction. Phloroglucinol's high reactivity leads to a mixture of mono-, di-, and tribrominated isomers.[2][3] | 1. Optimize Conditions: Systematically vary the solvent, temperature, and addition rate of the brominating agent to find a window for improved selectivity. 2. Consider an Alternative Strategy: If a pure monobrominated product is required, using a protecting group strategy (etherification) or introducing a directing group is highly recommended. |
| Low yield of desired monobrominated product | Competing polybromination reactions consume the starting material and desired product. | 1. Slow Addition: Add the brominating agent very slowly to the phloroglucinol solution to maintain a low concentration of the electrophile. 2. Monitor Reaction Closely: Use TLC or another appropriate technique to monitor the reaction progress and stop it once the desired product is maximized. |
| Reaction is too fast and uncontrollable | The combination of a highly activated substrate and a reactive brominating agent. | 1. Dilution: Use a more dilute solution of both the substrate and the brominating agent. 2. Reverse Addition: Add the phloroglucinol solution to the brominating agent solution to ensure the brominating agent is always in excess locally, which can sometimes favor a specific product, though this needs to be empirically tested. |
Experimental Protocols
Protocol 1: Controlled Direct Bromination of Phloroglucinol using NBS
This protocol aims to favor monobromination by controlling the reaction conditions. Note that a mixture of products is still likely.
-
Dissolve Phloroglucinol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve one equivalent of phloroglucinol in a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Cool the Solution: Cool the flask to 0 °C using an ice bath.
-
Prepare NBS Solution: In a separate flask, dissolve one equivalent of N-bromosuccinimide (NBS) in the same solvent.
-
Slow Addition: Add the NBS solution dropwise to the stirred phloroglucinol solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed or the desired product formation appears to be maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the different brominated isomers.
Protocol 2: Selective Monobromination via 1,3,5-Trimethoxybenzene
This protocol involves the protection of the hydroxyl groups as methyl ethers to achieve selective monobromination.
Part A: Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene
-
Dissolve Phloroglucinol: Dissolve one equivalent of phloroglucinol in a suitable solvent like acetone or methanol.
-
Add Base: Add a slight excess of a base such as potassium carbonate (K₂CO₃).
-
Add Methylating Agent: Add at least three equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude 1,3,5-trimethoxybenzene by recrystallization or column chromatography.
Part B: Bromination of 1,3,5-Trimethoxybenzene
-
Dissolve Substrate: Dissolve one equivalent of 1,3,5-trimethoxybenzene in a suitable solvent such as acetic acid or dichloromethane.
-
Add Brominating Agent: Add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate, followed by water and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the resulting monobromo-1,3,5-trimethoxybenzene by recrystallization or column chromatography.
-
(Optional) Deprotection: If phloroglucinol monobromide is the desired final product, the methyl ethers can be cleaved using reagents like boron tribromide (BBr₃).
Protocol 3: Regioselective Acylation of Phloroglucinol (Hoeben-Hoesch Reaction)
This protocol introduces an acyl group that deactivates the ring, potentially allowing for more controlled subsequent reactions.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a stirrer, place one equivalent of phloroglucinol and a nitrile (e.g., acetonitrile) as both reactant and solvent.
-
Add Catalyst: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), under an inert atmosphere.
-
Introduce HCl Gas: Pass a stream of dry hydrogen chloride (HCl) gas through the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. An imine intermediate will precipitate.
-
Hydrolysis: After the reaction is complete, hydrolyze the imine by adding water and heating the mixture.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify the resulting acylphloroglucinol by recrystallization or column chromatography.[4]
Visualizations
References
Technical Support Center: Identifying Impurities in 2-Bromobenzene-1,3,5-triol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromobenzene-1,3,5-triol and the identification of its impurities by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic bromination of Phloroglucinol (Benzene-1,3,5-triol).[1][2] Given this starting material, the most probable impurities are:
-
Unreacted Starting Material: Phloroglucinol.
-
Over-brominated Products: If the reaction stoichiometry or conditions are not carefully controlled, poly-brominated species can form. These include 2,4-Dibromobenzene-1,3,5-triol and 2,4,6-Tribromobenzene-1,3,5-triol.
-
Solvent and Reagent Artifacts: Depending on the purity of the solvents and reagents used, you may observe peaks corresponding to these materials or their degradation products.
Q2: My GC chromatogram shows several peaks. How can I tentatively identify them based on elution order?
The elution order in gas chromatography depends on the boiling point and polarity of the compounds, as well as the type of GC column used. For polar compounds like phenols, derivatization is often required to increase volatility and reduce peak tailing.[3] Assuming a standard non-polar column (like a DB-5) and that all phenolic hydroxyl groups have been derivatized (e.g., acetylated), the elution order is generally based on molecular weight and the number of bromine atoms. Heavier, more substituted compounds will typically have longer retention times.
Table 1: Typical Elution Order and Data for Derivatized Compounds (Note: Retention times are illustrative and will vary based on the specific GC method.)
| Compound Name (Acetylated) | Molecular Formula (Acetylated) | Molecular Weight ( g/mol ) | Expected Retention Time |
| Triacetoxybenzene (Derivatized Phloroglucinol) | C₁₂H₁₂O₆ | 252.22 | Lowest |
| 2-Bromo-1,3,5-triacetoxybenzene (Derivatized Product) | C₁₂H₁₁BrO₆ | 331.12 | Intermediate |
| 2,4-Dibromo-1,3,5-triacetoxybenzene (Derivatized Impurity) | C₁₂H₁₀Br₂O₆ | 410.02 | Higher |
| 2,4,6-Tribromo-1,3,5-triacetoxybenzene (Derivatized Impurity) | C₁₂H₉Br₃O₆ | 488.92 | Highest |
Q3: How can I use mass spectrometry to confirm the identity of my product and its impurities?
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For bromine-containing compounds, the most definitive feature is the isotopic pattern of bromine.[4] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (a ~1:1 ratio).[5] This results in a characteristic "M+2" peak in the mass spectrum that is almost identical in height to the molecular ion peak (M⁺).[5][6] If a compound contains two bromine atoms, you will observe M⁺, M+2, and M+4 peaks in a characteristic 1:2:1 ratio.[6]
Table 2: Key Mass Spectrometry Data for Identification of Raw Compounds
| Compound Name | Molecular Formula | Molecular Weight (⁷⁹Br) | Expected M⁺ (m/z) | Key Isotopic Peaks (and Ratio) |
| Phloroglucinol | C₆H₆O₃ | 126.11 | 126 | N/A |
| This compound | C₆H₅BrO₃ | 203.94 | 204 | M⁺ (204) and M+2 (206) in ~1:1 ratio |
| 2,4-Dibromobenzene-1,3,5-triol | C₆H₄Br₂O₃ | 281.85 | 282 | M⁺ (282), M+2 (284), M+4 (286) in ~1:2:1 ratio |
| 2,4,6-Tribromobenzene-1,3,5-triol | C₆H₃Br₃O₃ | 359.76 | 360 | M⁺ (360), M+2 (362), M+4 (364), M+6 (366) in ~1:3:3:1 ratio |
Note: The listed m/z values correspond to the most abundant isotopes. Derivatization will increase the molecular weight accordingly.
Q4: I am seeing poor peak shapes (tailing) or no peaks at all for my compounds. What is the problem?
This is a common issue when analyzing polar compounds like phenols by GC.[7][8] The hydroxyl (-OH) groups can interact with active sites (exposed silanols) in the GC inlet liner and column, leading to poor peak shape, reduced signal, or complete loss of the analyte.[8]
Solution: Derivatization is necessary to block the polar hydroxyl groups. This process replaces the acidic protons on the hydroxyls with non-polar groups, making the molecule more volatile and less likely to interact with active sites in the system.[3][9] Common methods include silylation (e.g., using BSTFA) or acetylation (e.g., using acetic anhydride).[10]
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
This protocol is a generalized procedure for the mono-bromination of phloroglucinol. Safety Note: Handle bromine and all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dissolution: Dissolve 1 equivalent of phloroglucinol in a suitable solvent (e.g., glacial acetic acid or water). Cool the solution in an ice bath.
-
Bromination: Slowly add 1 equivalent of molecular bromine (Br₂) dropwise to the cooled solution with constant stirring. Maintain the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).
-
Work-up: Quench any excess bromine with a solution of sodium bisulfite. The product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Sample Preparation (Acetylation) and GC-MS Analysis
This protocol describes a general method for derivatizing the sample and analyzing it by GC-MS.[10]
-
Sample Preparation: Accurately weigh approximately 1-2 mg of your crude reaction mixture into a 2 mL autosampler vial.
-
Derivatization: Add 500 µL of ethyl acetate, 100 µL of acetic anhydride, and 1-2 drops of pyridine (as a catalyst) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.
Table 3: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250°C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Scan Range | 50 - 550 m/z |
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown peak in your chromatogram during the analysis of your this compound synthesis reaction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Recent advances in the total synthesis of polycyclic phloroglucinol natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. glsciences.eu [glsciences.eu]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 2-Bromobenzene-1,3,5-triol.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromobenzene-1,3,5-triol. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The primary and most well-documented starting material for the synthesis of this compound is phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring, due to the three activating hydroxyl groups, makes it susceptible to electrophilic aromatic substitution, such as bromination.
Q2: Which brominating agents are suitable for the synthesis of this compound?
Several brominating agents can be used, with the choice impacting selectivity and handling safety. The most common options include:
-
Molecular Bromine (Br₂): A strong and readily available brominating agent. However, its high reactivity can lead to over-bromination, producing di- and tri-brominated products. It is also highly corrosive and toxic, requiring careful handling.
-
N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent that provides a low, constant concentration of bromine during the reaction.[1] NBS is often preferred for selective bromination of activated aromatic rings and can offer better control over the reaction, minimizing the formation of poly-brominated byproducts.[2] Using N-Bromosuccinimide in solvents like dimethylformamide (DMF) has been shown to favor para-selective bromination of electron-rich aromatic compounds.[3]
-
Pyridinium Tribromide (PBr₃): A solid, stable, and safer alternative to liquid bromine.[1] It is easier to handle and measure, though it can be less reactive than molecular bromine.[1]
Q3: What are the main challenges in the synthesis of this compound?
The primary challenge is controlling the selectivity of the bromination reaction. Phloroglucinol is a highly activated aromatic compound, and the partial bromination to achieve the mono-substituted product is often non-selective.[4] This leads to the formation of a mixture of mono-, di-, and tri-brominated phloroglucinols, which can be difficult to separate.[4] Preventing oxidation of the highly reactive phenol ring is another important consideration.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of the desired this compound and formation of multiple products.
-
Cause A: Over-bromination. The high reactivity of the phloroglucinol ring makes it prone to multiple brominations.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to phloroglucinol. Use a slight excess or an equimolar amount of the brominating agent for mono-bromination.
-
Choice of Brominating Agent: Employ a milder and more selective brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine.[2]
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the phloroglucinol solution to maintain a low concentration of the electrophile.
-
-
-
Cause B: Formation of undesired isomers.
-
Solution: The choice of solvent can influence the regioselectivity. For instance, using DMF as a solvent with NBS has been reported to enhance para-selectivity in the bromination of activated phenols.[3]
-
Problem 2: The reaction mixture turns dark or forms a tar-like substance.
-
Cause A: Oxidation of phloroglucinol or the brominated products. Phenols are susceptible to oxidation, especially under harsh reaction conditions.[5]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Quenching: After the reaction is complete, quench the reaction mixture with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to remove any unreacted bromine and prevent further oxidation.[6]
-
-
Problem 3: Difficulty in isolating and purifying the this compound.
-
Cause A: Similar polarities of the brominated products. Mono-, di-, and tri-brominated phloroglucinols have similar chemical properties, making their separation challenging.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the different brominated products. A silica gel stationary phase is typically used.
-
Solvent System for Chromatography: The choice of eluent is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is often necessary to achieve good separation. Start with a higher proportion of the non-polar solvent and gradually increase the polarity.
-
Thin Layer Chromatography (TLC): Use TLC to monitor the progress of the column chromatography and identify the fractions containing the desired product. The different brominated phloroglucinols will have different Rf values.
-
-
Experimental Protocols
Method 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the mono-bromo product by using a controlled brominating agent.
Materials:
-
Phloroglucinol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve phloroglucinol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 equivalents) in anhydrous DMF.
-
Add the NBS solution dropwise to the phloroglucinol solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed or the desired product formation is maximized, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the reaction mixture with dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Data Presentation
Table 1: Comparison of Brominating Agents for Phenol Bromination
| Brominating Agent | Form | Key Applications | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Fuming red-brown liquid | Electrophilic addition to alkenes/alkynes, aromatic bromination | Strong brominating agent, readily available | Highly corrosive, toxic, difficult to handle, can lead to over-bromination.[1] |
| N-Bromosuccinimide (NBS) | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation | Easy to handle solid, provides a low, constant concentration of bromine, often more selective.[1] | Can be less reactive than Br₂, requires initiation for radical reactions. |
| Pyridinium Tribromide | Red-orange crystalline solid | Electrophilic bromination of ketones, phenols, and alkenes | Solid, stable, and safer alternative to liquid bromine.[1] | Can be less reactive than Br₂. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Removing di- and tri-brominated byproducts from 2-Bromobenzene-1,3,5-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromobenzene-1,3,5-triol, specifically in removing di- and tri-brominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common di- and tri-brominated byproducts formed during the synthesis of this compound?
A1: During the bromination of 1,3,5-benzenetriol (phloroglucinol), over-bromination can readily occur, leading to the formation of 2,4-dibromobenzene-1,3,5-triol and 2,4,6-tribromobenzene-1,3,5-triol as the primary di- and tri-brominated impurities. The high activation of the phloroglucinol ring makes it susceptible to multiple substitutions.[1][2]
Q2: What are the key physical properties of the target compound and its main byproducts?
A2: Understanding the physical properties of your target compound and its impurities is crucial for developing an effective purification strategy. Below is a summary of available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₅BrO₃ | 205.01 | 84743-77-1 |
| 2,4-Dibromobenzene-1,3,5-triol | C₆H₄Br₂O₃ | 283.90 | 84743-75-9 |
| 2,4,6-Tribromobenzene-1,3,5-triol | C₆H₃Br₃O₃ | 362.80 | 3354-82-3 |
Q3: Which purification techniques are most effective for removing di- and tri-brominated byproducts from this compound?
A3: The choice of purification method depends on the scale of your experiment and the level of purity required. The most common and effective techniques are:
-
Recrystallization: Ideal for larger quantities and as a final purification step.
-
Column Chromatography: A versatile technique for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers the highest resolution for separating closely related isomers, especially on a smaller scale.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its more brominated analogues. A suitable mobile phase will show distinct spots for each compound. Visualization can be achieved under UV light (254 nm) for these aromatic compounds or by using a visualizing agent.[3]
Troubleshooting Guides
Recrystallization
Problem: Low recovery of this compound after recrystallization.
-
Possible Cause: The chosen solvent has too high a solubility for the target compound at low temperatures, or too much solvent was used.
-
Solution:
-
Carefully select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
After the first crop of crystals is collected, concentrate the mother liquor and cool it again to obtain a second crop.
-
Problem: The purified crystals are still showing contamination with byproducts.
-
Possible Cause: The solubility difference between the target compound and the impurities in the chosen solvent is not significant enough. The cooling process was too rapid, leading to the co-precipitation of impurities.
-
Solution:
-
Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or acetic acid/water) can often provide better selectivity.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
-
Perform a second recrystallization step.
-
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The compound is coming out of the solution at a temperature above its melting point. This is more likely if the compound has a low melting point or if there are significant impurities present.
-
Solution:
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point to a temperature below the melting point.
-
Try a different solvent system with a lower boiling point.
-
Use a seed crystal to induce crystallization at a lower temperature.
-
Column Chromatography
Problem: Poor separation of this compound and its brominated byproducts on the column.
-
Possible Cause: The polarity of the eluent is either too high or too low, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Optimize the mobile phase composition. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often effective for separating isomers.
-
Consider using a different stationary phase. While silica gel is a good starting point, other stationary phases like alumina or functionalized silica (e.g., cyano- or phenyl-bonded) may offer different selectivity.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to displace the highly polar triol from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You may need to add a small amount of an even more polar solvent like methanol.
-
Preparative HPLC
Problem: Co-elution or poor resolution of peaks.
-
Possible Cause: The mobile phase composition, stationary phase, or other chromatographic parameters are not optimized for this specific separation.
-
Solution:
-
Optimize the Mobile Phase:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
If using one organic modifier, try switching to the other, as they offer different selectivities.
-
For ionizable compounds like phenols, adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid or acetic acid) can significantly impact retention and selectivity.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For separating halogenated aromatic isomers, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide enhanced selectivity compared to standard C18 columns.[4]
-
Adjust the Temperature: Varying the column temperature can alter selectivity.
-
Problem: Peak tailing.
-
Possible Cause: Secondary interactions between the phenolic hydroxyl groups and the silica backbone of the stationary phase.
-
Solution:
-
Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask the active sites on the silica.
-
Operate at a lower pH to ensure the phenolic hydroxyl groups are protonated.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general starting point for the purification of this compound. The optimal solvent system should be determined empirically on a small scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, acetic acid/water mixture, or toluene)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water, is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves.
-
Addition of "Bad" Solvent (for mixed solvent systems): If using a mixed solvent system, slowly add the "bad" solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purification by column chromatography. The optimal mobile phase should be determined by TLC analysis first.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. Test various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate). The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from the byproduct spots.
-
Column Packing: Pack the chromatography column with silica gel using either a dry packing or slurry packing method.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent used in your TLC system (e.g., hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Preparative HPLC
This is a starting point for developing a preparative HPLC method. Optimization of the mobile phase and gradient will be necessary.
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative HPLC column (e.g., C18, Phenyl-Hexyl, or PFP)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid or acetic acid)
-
Crude this compound, dissolved in a suitable solvent and filtered
Chromatographic Conditions (Starting Point):
-
Column: Phenyl-Hexyl or PFP column (for enhanced selectivity of halogenated isomers).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase it. A shallow gradient is recommended. For example:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B
-
35-40 min: 50% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: Hold at 10% B
-
-
Flow Rate: Dependent on the column diameter.
-
Detection Wavelength: Monitor at a wavelength where all compounds have good absorbance (e.g., around 280 nm).
-
Injection Volume: Dependent on the column size and concentration of the sample.
Procedure:
-
Method Development: If possible, develop and optimize the separation on an analytical scale first to conserve material.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a solvent compatible with the initial mobile phase conditions and filter it through a 0.22 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Stability issues and proper storage of 2-Bromobenzene-1,3,5-triol.
This technical support center provides guidance on the stability issues and proper storage of 2-Bromobenzene-1,3,5-triol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended. The compound should also be protected from light.
Q2: What are the primary stability concerns for this compound?
As a brominated phloroglucinol derivative, this compound is susceptible to a few key degradation pathways:
-
Oxidation: Phenolic compounds, especially polyhydroxylated ones like phloroglucinol derivatives, are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored degradation products. Phloroglucinol itself is known to be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. Studies on other bromophenols have shown that photodegradation can occur, leading to various photoproducts.[2]
-
Hygroscopicity: While specific data for this compound is limited, many phenolic compounds are hygroscopic and can absorb moisture from the air, which may facilitate other degradation pathways.
Q3: I've observed a discoloration (e.g., pink, brown) in my sample of this compound. What could be the cause?
Discoloration is a common indicator of degradation, likely due to oxidation. The formation of quinone-like structures or polymeric materials from the phenolic ring can result in colored impurities. This process can be initiated by exposure to air, light, or elevated temperatures.
Q4: Can I handle this compound on an open bench?
It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles.[1] While short periods on an open bench for weighing may be acceptable, prolonged exposure to the open atmosphere should be avoided to minimize oxidation and moisture uptake.
Troubleshooting Guide
This guide provides a systematic approach to addressing common stability issues with this compound.
Issue 1: Visual Impurities or Discoloration
-
Symptom: The typically off-white or light-colored solid appears discolored (e.g., yellow, pink, brown) or shows visible signs of clumping.
-
Potential Cause: Oxidation or moisture absorption.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).
-
Purity Check: Perform a purity analysis (e.g., HPLC, NMR) to quantify the level of impurity.
-
Purification: If the impurity level is unacceptable, consider recrystallization to purify the material. The choice of solvent will need to be determined empirically.
-
Preventive Measures: For future use, aliquot the material upon receipt into smaller, tightly sealed vials to minimize repeated exposure of the bulk material to the atmosphere. Store under an inert atmosphere if possible.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes (e.g., reaction yield, biological activity) when using different batches or even the same batch over time.
-
Potential Cause: Degradation of the compound leading to lower potency or the presence of interfering impurities.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical methods like NMR and HPLC-MS to confirm the chemical structure and purity of the this compound being used.
-
Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed on a small scale. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS.
-
Stability-Indicating Method: Develop a stability-indicating HPLC method that can separate the intact compound from its potential degradation products. This will allow for accurate quantification of the active ingredient in your samples.
-
Data Presentation
Table 1: Recommended Storage Conditions for Phenolic and Brominated Aromatic Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or Cool | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation by excluding oxygen. |
| Light | Amber Vial / Protect from Light | Prevents photodegradation. |
| Container | Tightly Sealed | Prevents exposure to moisture and air. |
| Location | Well-ventilated, Dry Area | Ensures a stable storage environment and safety.[1] |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
Objective: To determine the purity of a this compound sample and assess its stability over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for phenolic compounds is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. For example:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. This will be your stock solution. Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Prepare a sample solution of your this compound at a similar concentration to one of the calibration standards.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions and the sample solution.
-
Run a suitable gradient to elute the compound and any potential impurities. A generic gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound, likely around 220 nm and 270 nm for phenolic compounds).
-
-
Data Analysis:
-
Determine the retention time of this compound from the standard injection.
-
Calculate the purity of your sample by the area percent method (Area of main peak / Total area of all peaks) x 100%.
-
For stability studies, analyze the sample at initial and subsequent time points (e.g., 1, 3, 6 months) under the defined storage conditions. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the bromination of phloroglucinol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the bromination of phloroglucinol.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic aromatic bromination of phloroglucinol, a highly activated aromatic compound.
Question: My bromination of phloroglucinol resulted in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in the bromination of phloroglucinol can stem from several factors, ranging from suboptimal reaction conditions to challenges in product purification. Here is a systematic guide to troubleshoot and enhance your reaction yield.
Reaction Conditions
Phloroglucinol is highly reactive, and controlling the reaction conditions is crucial for achieving a good yield and the desired degree of bromination.
-
Stoichiometry of the Brominating Agent: The number of bromine equivalents will determine the final product. Using one equivalent of a brominating agent does not guarantee monosubstitution; a mixture of mono-, di-, and tribrominated products is often obtained due to the high reactivity of the phloroglucinol ring.
-
For Monobromophloroglucinol: Achieving high selectivity for monobromination is challenging. Consider using a milder brominating agent and carefully controlling the addition at low temperatures.
-
For Dibromophloroglucinol: Use of approximately two equivalents of the brominating agent is a starting point.
-
For Tribromophloroglucinol: A slight excess of three equivalents of the brominating agent is typically used to drive the reaction to completion.
-
-
Choice of Brominating Agent:
-
Molecular Bromine (Br₂): This is a strong and common brominating agent. Its high reactivity can lead to over-bromination and the formation of byproducts. It is often used for producing di- and tribromophloroglucinol.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[1] It can be a better choice when trying to control the degree of bromination, although selectivity with highly activated rings like phloroglucinol can still be an issue.
-
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can accelerate the reaction but may also lead to over-bromination and side reactions. Bromination of phenols in polar solvents can be very rapid.
-
Nonpolar Solvents (e.g., carbon tetrachloride, dichloromethane): These solvents offer better control over the reaction but may require longer reaction times or a catalyst.
-
-
Temperature Control: The bromination of phloroglucinol is typically an exothermic reaction.
-
Low Temperatures (0 °C to room temperature): Running the reaction at lower temperatures can help control the reaction rate, minimize side reactions, and improve selectivity.
-
Elevated Temperatures: Increasing the temperature can lead to faster reaction rates but often results in lower yields due to increased byproduct formation.
-
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or byproduct formation.
Side Reactions and Byproduct Formation
The high reactivity of phloroglucinol makes it susceptible to side reactions.
-
Over-bromination: As mentioned, it is easy to add more bromine atoms to the ring than desired. Careful control of stoichiometry and reaction conditions is key.
-
Oxidation: Phloroglucinol and its brominated derivatives can be sensitive to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light for extended periods. This can lead to the formation of colored impurities.
-
Formation of Complex Mixtures: Due to the lack of high selectivity in partial bromination, the reaction often yields a mixture of mono-, di-, and tribrominated products, making purification difficult and reducing the yield of a single desired product.
Work-up and Purification
A significant loss of product can occur during the work-up and purification stages.
-
Quenching: After the reaction is complete, any excess bromine should be quenched. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions are recommended.
-
Purification:
-
Recrystallization: This is a common method for purifying solid brominated phloroglucinols. Choosing the right solvent system is critical for obtaining a high recovery of pure product.
-
Column Chromatography: For complex mixtures or to isolate specific isomers, silica gel column chromatography may be necessary. However, this can be a source of yield loss.
-
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 2,4-dibromophloroglucinol, but I keep getting a mixture of products. How can I improve the selectivity?
A1: Achieving high selectivity for dibromophloroglucinol is inherently difficult due to the activating nature of the hydroxyl groups. However, you can try the following:
-
Use exactly two equivalents of N-Bromosuccinimide (NBS) as it is generally more selective than molecular bromine.
-
Perform the reaction in a less polar solvent like dichloromethane or chloroform to moderate the reactivity.
-
Add the brominating agent slowly and maintain a low reaction temperature (e.g., 0 °C).
-
Monitor the reaction closely by TLC and stop it once the desired product is maximized. Be prepared for a purification step like column chromatography to isolate the desired product from the mixture.
Q2: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?
A2: A dark coloration often indicates oxidation of the phenolic compounds. To minimize this:
-
Degas your solvent before use to remove dissolved oxygen.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid unnecessarily long reaction times and exposure to light.
-
During work-up, consider adding an antioxidant like ascorbic acid to the aqueous phase.
Q3: What are the most common byproducts in the bromination of phloroglucinol?
A3: The most common "byproducts" are actually other brominated forms of phloroglucinol due to lack of selectivity. For example, when targeting dibromophloroglucinol, you will likely have unreacted monobromophloroglucinol and over-brominated tribromophloroglucinol in your crude product. Depending on the reaction conditions, oxidation products can also be present as colored impurities.
Q4: Is a catalyst necessary for the bromination of phloroglucinol?
A4: Generally, no Lewis acid catalyst (like FeBr₃ or AlBr₃) is needed. Phloroglucinol is a highly activated aromatic ring due to the three hydroxyl groups, which strongly direct electrophilic substitution. The reaction proceeds readily without a catalyst. In fact, using a catalyst would likely lead to an uncontrollable, rapid reaction with extensive byproduct formation.
Data Presentation
The following table summarizes reported yields for the bromination of phloroglucinol under different conditions. Note that direct comparative studies are limited, and yields are highly dependent on the specific experimental setup and purification methods.
| Desired Product | Brominating Agent (Equivalents) | Solvent | Temperature | Reported Yield | Reference |
| Dibromophloroglucinol | Br₂ (2) | Not specified | Not specified | Not specified | |
| Tribromophloroglucinol | Br₂ (3) | Not specified | Not specified | Not specified | |
| 4-Bromoresorcinol | NBS (1) | Acetone | 80 °C | >70% (overall process) | Patent CN103641687A |
| 4-Bromoresorcinol | NBS (1) | Dichloromethane | 40 °C | >70% (overall process) | Patent CN103641687A |
| 4-Bromoresorcinol* | NBS (1) | Chloroform | 60 °C | >70% (overall process) | Patent CN103641687A |
*Note: These yields are for the overall process of converting resorcinol to phloroglucinol, where bromination is the first step. The yield of the isolated brominated intermediate is not explicitly stated but is implied to be high.
Experimental Protocols
High-Yield Synthesis of 2,4,6-Tribromophloroglucinol
This protocol is adapted from established procedures for the exhaustive bromination of highly activated phenols.
Materials:
-
Phloroglucinol
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phloroglucinol (1 equivalent) in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (3.1 equivalents) in glacial acetic acid dropwise to the stirred phloroglucinol solution over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of starting material and lower brominated intermediates.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine disappears.
-
The white precipitate of 2,4,6-tribromophloroglucinol will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water) to obtain pure 2,4,6-tribromophloroglucinol.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Reaction Pathway for the Bromination of Phloroglucinol
Caption: Sequential bromination of phloroglucinol.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow to diagnose and resolve low yield issues.
Logical Relationships of Experimental Parameters
Caption: Interplay of key parameters affecting the bromination outcome.
References
Recrystallization solvents for purifying crude 2-Bromobenzene-1,3,5-triol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of crude 2-Bromobenzene-1,3,5-triol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Which solvents are recommended for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar compound like this compound, suitable solvents would be polar protic or aprotic solvents. Water may also be used, potentially in a mixed solvent system. Below is a table of suggested starting solvents.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Single Solvents | |||
| Water | 100 | High | Good for highly polar compounds. May require a large volume. Risk of "oiling out" if the compound's melting point is below 100°C. |
| Ethanol | 78 | High | Generally a good solvent for polar organic molecules. |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Medium-High | Another good option for polar compounds. |
| Acetone | 56 | Medium-High | Can be a very effective solvent, but its low boiling point may lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | 77 | Medium | A less polar option that may provide a good solubility differential. |
| Mixed Solvents | |||
| Ethanol/Water | Variable | High | A common and effective system. Dissolve in minimal hot ethanol and add hot water dropwise until turbidity appears, then redissolve with a few drops of hot ethanol. |
| Acetone/Water | Variable | High | Similar to ethanol/water, useful for compounds with moderate polarity. |
| Toluene/Ethanol | Variable | Low to High | For less polar impurities. Dissolve in hot ethanol and add toluene. |
Q3: How can I determine the best solvent for my specific batch of crude this compound?
To find the ideal solvent, perform small-scale solubility tests. Place a small amount of your crude product (10-20 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will show low solubility at room temperature and complete dissolution at boiling. After cooling, the formation of crystals indicates a suitable solvent.
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of this compound.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[3] Pour the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated.[4][5] This is common with low-melting point compounds.[4]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.[5]
-
Allow the solution to cool more slowly to a temperature below the melting point before significant precipitation occurs.[4]
-
Consider using a different solvent or a mixed-solvent system where the compound is less soluble at elevated temperatures.[5]
-
"Scratching" the inside of the flask with a glass rod as it cools may help induce crystallization.[4]
-
Problem 2: No crystals form upon cooling.
-
Cause A: Too much solvent was used. The solution is not supersaturated enough for crystals to form.
-
Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[6]
-
-
Cause B: The solution is supersaturated but crystallization has not been induced.
-
Solution 1: Scratching. Use a glass rod to scratch the inner surface of the flask at the meniscus. This creates a rough surface that can initiate crystal nucleation.[6]
-
Solution 2: Seeding. Add a "seed crystal" (a tiny amount of the pure compound) to the cooled solution to provide a template for crystal growth.[5][6]
-
Solution 3: Evaporation. Dip a glass rod into the solution and allow the solvent to evaporate, then reintroduce the rod with the small crystals into the solution.[6]
-
Problem 3: The crystal yield is very low.
-
Cause A: Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.[5][6]
-
Cause B: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus is pre-heated before pouring the hot solution.[5]
-
-
Cause C: The crystals were washed with too much cold solvent or the solvent was not cold enough.
-
Solution: Use a minimal amount of ice-cold solvent for washing the collected crystals.[2]
-
Problem 4: Crystals form too quickly.
-
Cause: The solution is too concentrated, leading to rapid precipitation which can trap impurities.[6]
-
Solution: Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. CAS 3354-82-3: 2,4,6-tribromobenzene-1,3,5-triol [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Bromobenzene-1,3,5-triol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromobenzene-1,3,5-triol (also known as 2-bromophloroglucinol). The primary synthetic route involves the electrophilic bromination of phloroglucinol, a reaction that requires careful control to prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is controlling the selectivity of the bromination reaction. The starting material, phloroglucinol (benzene-1,3,5-triol), has a highly activated aromatic ring due to the three hydroxyl groups. This high reactivity makes it susceptible to over-bromination, leading to the formation of di- and tri-brominated side products.[1] Achieving high yields of the desired mono-brominated product requires careful control over stoichiometry, temperature, and the choice of brominating agent.
Q2: What are the most common side products I should expect?
A2: The most common side products are polybrominated phloroglucinols. Due to the activating nature of the hydroxyl groups, the initial product, this compound, is still reactive enough to undergo further electrophilic substitution. The primary byproducts are typically 2,4-Dibromobenzene-1,3,5-triol and 2,4,6-Tribromobenzene-1,3,5-triol.[1]
Q3: How can I monitor the reaction's progress and identify products?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a moderately polar solvent system (e.g., ethyl acetate/hexane). You should see distinct spots for the starting phloroglucinol, the desired mono-bromo product, and the di- and tri-bromo side products. The Rf value will typically decrease with increasing bromination (Phloroglucinol > Mono-bromo > Di-bromo > Tri-bromo). For definitive identification, techniques like LC-MS or GC-MS are recommended after derivatization.
Q4: What purification methods are most effective for isolating the mono-bromo product?
A4: Column chromatography is the most effective method for separating this compound from unreacted starting material and polybrominated byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice. Careful fraction collection guided by TLC analysis is crucial for obtaining a pure product. Recrystallization can also be used if a suitable solvent system is found, but it may be challenging to separate the different brominated species effectively.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Desired Product | Over-bromination: Addition of the brominating agent was too fast, the reaction temperature was too high, or an excess of the brominating agent was used. | 1. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br2. 2. Maintain a low reaction temperature (e.g., 0°C to -10°C). 3. Add the brominating agent slowly and dropwise as a dilute solution. 4. Use a precise stoichiometry, typically 1.0 equivalent or slightly less of the brominating agent. |
| Multiple Products Observed on TLC/LC-MS | Lack of Selectivity: The reaction conditions favor the formation of a mixture of mono-, di-, and tri-brominated products. | 1. Ensure the reaction is run at a low temperature to increase selectivity for the kinetic mono-bromo product. 2. Use a less polar solvent to slightly deactivate the ring and slow the reaction rate. 3. Strictly control the stoichiometry of the brominating agent to 1.0 equivalent. |
| Product is a Dark, Tarry Substance | Oxidation: The phenol groups are sensitive to oxidation, which can be catalyzed by impurities or exposure to air, especially under basic or neutral conditions. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Ensure the workup is performed under mildly acidic conditions to keep the phenol groups protonated and less susceptible to oxidation. |
| Difficulty Separating Products by Column Chromatography | Similar Polarity: The brominated derivatives may have very close Rf values, making separation difficult. | 1. Use a long column with a fine-grade silica gel for higher resolution. 2. Employ a shallow gradient or isocratic elution with a carefully optimized solvent system. 3. Repeat the chromatography on the mixed fractions if necessary. |
Experimental Protocol
The following is a representative protocol for the controlled mono-bromination of phloroglucinol.
Materials:
-
Phloroglucinol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: Dissolve phloroglucinol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath and purge with an inert gas (e.g., nitrogen).
-
Bromination: In a separate flask, dissolve NBS in anhydrous THF. Add this solution dropwise to the cooled phloroglucinol solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete when the starting material spot has been consumed.
-
Quenching: Once the reaction is complete, quench it by adding cold saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components. Wash the organic layer sequentially with water, 1 M HCl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate this compound.
Visual Guides
Synthesis and Side Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and its common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Managing Oxidation of Phenolic Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the oxidation of phenolic compounds during experimental workups.
Troubleshooting Guide
Phenolic compound oxidation is a common challenge that can lead to sample degradation, discoloration, and reduced biological activity. Use this guide to identify and resolve potential issues in your workflow.
Problem: Sample exhibits a progressive color change (e.g., yellowing, browning, or pinkening) during workup.
| Potential Cause | Suggested Solution | Rationale |
| Exposure to Atmospheric Oxygen | - Perform extractions and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents. Prepare by sparging with an inert gas for 15-30 minutes before use. | Oxygen is a primary driver of oxidation, leading to the formation of colored quinone-type compounds. |
| Inappropriate pH | - Adjust the pH of your extraction and purification buffers. Many phenolic compounds are more stable at a slightly acidic pH (around 3-6).[1][2] | The stability of phenolic compounds is highly pH-dependent. High pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1] |
| Presence of Metal Ion Contaminants | - Add a chelating agent such as EDTA or DTPA to your buffers (typically at a concentration of 0.1-1 mM).[3] | Transition metals like iron (Fe) and copper (Cu) can catalyze the oxidation of phenols.[4][5][6] Chelating agents bind these metal ions, preventing them from participating in redox reactions.[4] |
| High Temperature | - Conduct extraction and workup procedures at reduced temperatures (e.g., on an ice bath).- If using techniques like rotary evaporation, use the lowest feasible temperature. | Elevated temperatures can accelerate the rate of oxidation and thermal degradation of sensitive phenolic compounds.[3][7][8] |
| Light Exposure | - Protect your samples from light by using amber glassware or by wrapping flasks and vials with aluminum foil. | UV radiation can initiate and promote oxidative reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify if my phenolic compounds are oxidizing?
A1: The most common sign of phenolic oxidation is a change in the color of your solution. This often manifests as a progression from colorless or pale yellow to a more intense yellow, amber, brown, pink, or even purple hue. This is due to the formation of quinones and their subsequent polymerization, which are highly colored compounds.
Q2: What is the fundamental chemical process behind phenolic oxidation?
A2: Phenolic oxidation is a redox reaction where a phenolic compound loses electrons. It typically proceeds in stages, starting with the formation of a phenoxyl radical. This unstable radical can then be further oxidized to form a semiquinone and ultimately a quinone. These quinones are highly reactive and can polymerize, leading to the characteristic discoloration and degradation of the sample.
Q3: At what pH are my phenolic compounds most stable?
A3: While the optimal pH can vary depending on the specific structure of the phenol, a slightly acidic environment (pH 3-6) is generally recommended to minimize oxidation.[1][2] Alkaline conditions (high pH) deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is much more easily oxidized.[1] Some studies have shown that caffeic, chlorogenic, and gallic acids are particularly unstable at high pH.[1]
Q4: Can trace metals from my reagents or glassware cause oxidation?
A4: Yes, even trace amounts of transition metals, such as iron and copper, can act as potent catalysts for phenolic oxidation.[4][5][6] These metals can facilitate the generation of reactive oxygen species through Fenton-like reactions.[4][5] It is crucial to use high-purity reagents and consider washing glassware with a chelating agent solution (like EDTA) to remove any residual metal ions.
Q5: Which antioxidant should I choose to protect my sample?
A5: The choice of antioxidant depends on your solvent system and downstream applications. Common choices include:
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions.
-
Butylated Hydroxytoluene (BHT): A common choice for organic solvents.
-
Sodium Metabisulfite: A strong reducing agent often used in extractions. The effectiveness of phenolic acids as antioxidants is related to the number and position of hydroxyl groups on the aromatic ring.[9]
Q6: How can I monitor the extent of oxidation in my sample?
A6: Several analytical techniques can be used to assess oxidation:
-
UV-Vis Spectroscopy: Monitor for the appearance of new absorption bands in the visible region, which often correspond to colored oxidation products.
-
High-Performance Liquid Chromatography (HPLC): Track the decrease in the peak area of your target phenolic compound and the emergence of new peaks corresponding to degradation products.[10] HPLC with UV, electrochemical, or mass spectrometry detection is highly sensitive for this purpose.[10][11]
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to study the oxidation potential of your compounds and detect the formation of electroactive oxidation products like quinones.[12][13]
Experimental Protocols
Protocol 1: Extraction of Phenolic Compounds under an Inert Atmosphere
This protocol describes a general procedure for performing a liquid-liquid extraction while minimizing exposure to atmospheric oxygen.
-
Solvent Deoxygenation: Before starting the extraction, place your extraction solvents in an appropriate flask and sparge with a gentle stream of nitrogen or argon gas for 15-30 minutes. This removes dissolved oxygen.
-
Apparatus Setup: Set up your separatory funnel and collection flasks. Flush the entire apparatus with the inert gas for a few minutes.
-
Inert Atmosphere: Maintain a positive pressure of the inert gas in the headspace of the separatory funnel throughout the extraction process. This can be achieved by attaching a balloon filled with the inert gas to a needle inserted through a septum at the top of the funnel.
-
Extraction: Introduce your sample and the deoxygenated extraction solvent into the separatory funnel.
-
Shaking and Venting: Stopper the funnel and shake gently. When venting the funnel, do so into the inert atmosphere to prevent the introduction of air.
-
Layer Separation: Allow the layers to separate and drain the desired layer into a collection flask that has been pre-flushed with the inert gas.
-
Subsequent Steps: Continue to protect the collected extract by blanketing it with the inert gas during any subsequent concentration or purification steps.
Quantitative Data Summary
Table 1: Influence of pH on Phenolic Compound Stability
The stability of phenolic compounds is significantly influenced by the pH of the medium. The following table summarizes the general stability profile.
| pH Range | General Stability | Rationale |
| Acidic (pH < 5) | Generally Stable | In acidic conditions, the hydroxyl groups of phenols are protonated, which makes them less susceptible to oxidation.[1] |
| Neutral (pH 6-8) | Moderately Stable | Stability decreases as the pH approaches and surpasses the pKa of the phenolic hydroxyl group. |
| Alkaline (pH > 8) | Generally Unstable | In alkaline solutions, phenols are deprotonated to form phenoxide ions, which are highly susceptible to rapid oxidation.[1] |
Table 2: Effect of Temperature on Phenolic Compound Extraction and Stability
Temperature has a dual effect: it can improve extraction efficiency but also accelerate degradation.
| Temperature Range | Effect on Extraction | Effect on Stability |
| Low (4-25°C) | Lower extraction efficiency | High stability, minimal degradation |
| Moderate (40-80°C) | Often optimal for extraction efficiency[14] | Increased risk of oxidation and thermal degradation[3] |
| High (>100°C) | Can lead to higher yields in specific methods like Pressurized Liquid Extraction (PLE)[8] | Significant risk of degradation for many phenolic compounds[8] |
Visualizations
Caption: General mechanism of phenolic compound oxidation.
Caption: Troubleshooting workflow for managing phenolic oxidation.
Caption: Key strategies for preventing phenolic oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 9. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromobenzene-1,3,5-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromobenzene-1,3,5-triol. The information herein is designed to address specific issues that may be encountered during experimentation, with a focus on achieving high yield and purity.
Troubleshooting Guide
Scaling up the synthesis of this compound from phloroglucinol presents a primary challenge: the selective introduction of a single bromine atom onto a highly activated aromatic ring. The following guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to no yield of the desired product | - Inactive reagents: The oxidizing agent (potassium peroxomonosulfate - Oxone®) may have degraded. - Incorrect stoichiometry: An inappropriate ratio of phloroglucinol to the brominating agent and oxidant. | - Reagent quality check: Use fresh, high-quality potassium peroxomonosulfate. - Stoichiometry optimization: Carefully control the molar equivalents of ammonium bromide and potassium peroxomonosulfate relative to phloroglucinol. A 1:1:1 molar ratio is a good starting point. |
| Formation of polybrominated byproducts (e.g., 2,4-dibromo- and 2,4,6-tribromobenzene-1,3,5-triol) | - High reactivity of phloroglucinol: The three hydroxyl groups strongly activate the benzene ring, making it susceptible to multiple brominations.[1][2] - Inadequate temperature control: Higher temperatures can increase the reaction rate and favor polysubstitution. | - Use of a mild brominating system: The combination of ammonium bromide and potassium peroxomonosulfate is designed for selective bromination.[3][4] Avoid harsher reagents like elemental bromine. - Temperature management: Maintain a consistent and low reaction temperature (e.g., 20°C) to control the reaction rate and improve selectivity. |
| Difficult purification of the final product | - Presence of unreacted starting material and polybrominated impurities: These can co-crystallize or have similar solubility profiles to the desired product. | - Chromatographic purification: Column chromatography is an effective method for separating the mono-, di-, and tri-brominated species. - Recrystallization: Careful selection of a solvent system can help in selectively crystallizing the this compound. |
| Inconsistent reaction times upon scale-up | - Inefficient mixing: In larger reaction vessels, inadequate stirring can lead to localized high concentrations of reagents and uneven reaction progress. - Heat transfer issues: Larger volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging. | - Mechanical stirring: Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture. - Controlled addition of reagents: Add the oxidizing agent portion-wise or as a solution over a period to manage the exothermic nature of the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is selective monobromination of phloroglucinol so challenging?
A1: Phloroglucinol possesses three hydroxyl groups which are strong activating groups, making the aromatic ring highly electron-rich and thus very reactive towards electrophilic aromatic substitution. This high reactivity makes it difficult to stop the bromination after the introduction of a single bromine atom, often leading to the formation of di- and tri-brominated products.[1][2]
Q2: What is the advantage of using ammonium bromide and potassium peroxomonosulfate (Oxone®) for this synthesis?
A2: This reagent system offers a milder and more selective approach to bromination compared to using elemental bromine.[4] Ammonium bromide serves as the bromide source, while potassium peroxomonosulfate acts as an in-situ oxidant to generate the active brominating species. This controlled generation helps to avoid the high reactivity associated with free bromine, thus favoring monobromination.
Q3: Can other brominating agents like N-bromosuccinimide (NBS) be used?
A3: While NBS is a common and relatively mild brominating agent, achieving high selectivity with highly activated substrates like phloroglucinol can still be challenging and may require significant optimization of reaction conditions. The ammonium bromide/potassium peroxomonosulfate system has been reported to provide high yields of the desired monobrominated product.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (phloroglucinol) as a reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: Potassium peroxomonosulfate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so it is crucial to have adequate cooling and to add reagents in a controlled manner, especially on a larger scale. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported method for the selective monobromination of phloroglucinol.[3]
Materials:
-
Phloroglucinol
-
Ammonium bromide (NH₄Br)
-
Potassium peroxomonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phloroglucinol (1 equivalent) in methanol at 20°C.
-
Reagent Addition: To the stirred solution, add ammonium bromide (1 equivalent) followed by the portion-wise addition of potassium peroxomonosulfate (1 equivalent) over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 20°C and monitor the progress by TLC until the starting material is consumed (typically around 30 minutes).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Phloroglucinol |
| Reagents | Ammonium bromide, Potassium peroxomonosulfate |
| Solvent | Methanol |
| Reaction Temperature | 20°C |
| Reaction Time | 0.5 hours |
| Reported Yield | 90% (of this compound) |
| Major Byproduct | 2,4-Dibromobenzene-1,3,5-triol (reported at 9% yield) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromobenzene-1,3,5-triol
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromobenzene-1,3,5-triol. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted spectral assignment based on the known NMR data of the parent compound, benzene-1,3,5-triol (phloroglucinol), and the established substituent effects of bromine on aromatic systems. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of substituted phenolic compounds.
Predicted and Comparative NMR Spectral Data
The introduction of a bromine atom to the phloroglucinol ring is expected to induce significant shifts in the NMR signals of the neighboring protons and carbons. The following tables summarize the experimental data for phloroglucinol and the predicted data for this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Benzene-1,3,5-triol | DMSO-d₆ | ~9.1 | Singlet | 3H | Hydroxyl (-OH) |
| ~5.8 - 5.9 | Singlet | 3H | Aromatic (C-H) | ||
| This compound (Predicted) | DMSO-d₆ | ~9.5-10.0 (br s, 3H) | Broad Singlet | 3H | -OH |
| ~6.0-6.2 (s, 2H) | Singlet | 2H | H-4, H-6 |
Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Benzene-1,3,5-triol | DMSO-d₆ | ~159.4 | C-1, C-3, C-5 |
| ~95.5 | C-2, C-4, C-6 | ||
| This compound (Predicted) | DMSO-d₆ | ~155-158 | C-1, C-3, C-5 |
| ~100-105 | C-Br | ||
| ~96-100 | C-4, C-6 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds, applicable to both phloroglucinol and its derivatives.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the analytical sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is completely dissolved. Gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for Spectral Assignment
The process of assigning the NMR signals for this compound follows a logical progression, starting from the analysis of the parent molecule and incorporating the influence of the bromine substituent.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromobenzene-1,3,5-triol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-Bromobenzene-1,3,5-triol against its non-halogenated and chlorinated analogs, Phloroglucinol and Trichlorophloroglucinol. Due to the limited availability of public domain mass spectra for this compound, its fragmentation pattern is predicted based on established principles of mass spectrometry. In contrast, the data for Phloroglucinol and Trichlorophloroglucinol are based on available experimental findings.
Performance Comparison: Mass Spectrometry Fragmentation Patterns
The following table summarizes the key mass-to-charge ratios (m/z) observed or predicted for the molecular ions and major fragments of this compound, Phloroglucinol, and Trichlorophloroglucinol under electron ionization (EI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | C₆H₅BrO₃ | 205.01 | [M]⁺•: 204/206 (Characteristic 1:1 isotopic pattern for Bromine)[M-Br]⁺: 125 (Loss of Bromine radical)[M-HBr]⁺•: 124 (Loss of Hydrogen Bromide)[M-CO]⁺•: 176/178 (Loss of Carbon Monoxide)[M-Br-CO]⁺: 97 (Subsequent loss of CO after Br loss) |
| Phloroglucinol | C₆H₆O₃ | 126.11 | [M]⁺•: 126 (Molecular Ion)[M-CO]⁺•: 98 (Loss of Carbon Monoxide)[M-CHO]⁺: 97 (Loss of formyl radical)m/z 69 : Further fragmentation |
| Trichlorophloroglucinol | C₆H₃Cl₃O₃ | 229.45 | [M]⁺•: 228/230/232 (Characteristic 9:6:1 isotopic pattern for three Chlorine atoms)[M-Cl]⁺: 193/195/197 (Loss of a Chlorine radical)[M-CO]⁺•: 200/202/204 (Loss of Carbon Monoxide)[M-HCl]⁺•: 192/194/196 (Loss of Hydrogen Chloride) |
Experimental Protocols
The analysis of these phenolic compounds, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), often requires a derivatization step to increase their volatility and thermal stability. Below are generalized protocols for such an analysis.
Sample Preparation and Derivatization (Silylation)
Silylation is a common derivatization technique for phenolic compounds, replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.
-
Sample Preparation: Accurately weigh approximately 1 mg of the phenolic compound into a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection of 1 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 50-500 amu.
-
Visualizing Fragmentation and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the predicted fragmentation pathways.
References
A Comparative Analysis of the Reactivity of 2-Bromobenzene-1,3,5-triol and Phloroglucinol in Electrophilic Aromatic Substitution
For Immediate Release
This guide provides a detailed comparison of the reactivity of 2-bromobenzene-1,3,5-triol and its parent compound, phloroglucinol, towards electrophilic aromatic substitution. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Executive Summary
Phloroglucinol (benzene-1,3,5-triol) is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of its three hydroxyl groups.[1][2] The introduction of a bromine atom to form this compound significantly modulates this reactivity. The bromine atom, while being an ortho-, para-director, is also an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, this compound is expected to be less reactive than phloroglucinol. This guide explores the theoretical basis for this difference in reactivity and provides a proposed experimental protocol to quantitatively assess this comparison.
Theoretical Comparison of Reactivity
The reactivity of an aromatic ring in electrophilic substitution is primarily governed by the electronic effects of its substituents.
-
Phloroglucinol: The three hydroxyl (-OH) groups are strong activating groups. They donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack.[1][2] This increased electron density makes the ring highly nucleophilic and thus very reactive towards electrophiles.
-
This compound: In addition to the three activating hydroxyl groups, this molecule contains a bromine (-Br) atom. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity, and they are electron-donating through resonance. For bromine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring compared to hydrogen. Therefore, the presence of the bromine atom in this compound reduces the overall electron density of the ring, making it less nucleophilic and less reactive than phloroglucinol.
Quantitative Data Summary
| Compound | Key Substituents | Expected Relative Reactivity | Predicted Rate Constant (k) Ratio (Phloroglucinol / this compound) |
| Phloroglucinol | Three -OH groups | Very High | > 1 |
| This compound | Three -OH groups, one -Br atom | High, but lower than Phloroglucinol | < 1 |
To obtain precise quantitative data, a competitive reaction experiment is proposed in the following section.
Experimental Protocols
To experimentally determine the relative reactivity of this compound and phloroglucinol, a competitive bromination reaction can be performed. This experiment will involve reacting an equimolar mixture of the two compounds with a limited amount of a brominating agent. The product ratio, determined by a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS), will reflect the relative rates of reaction.
Protocol: Competitive Bromination of this compound and Phloroglucinol
1. Materials:
- Phloroglucinol
- This compound
- N-Bromosuccinimide (NBS)
- Acetic acid (solvent)
- Internal standard (e.g., 1,3,5-trichlorobenzene)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- GC-MS vials and caps
2. Procedure:
- Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of phloroglucinol, this compound, and the internal standard in acetic acid.
- In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) in acetic acid with a concentration that is half that of the substrates (e.g., 0.05 M). This ensures that the brominating agent is the limiting reagent.
- In a reaction vessel, add a known volume of the mixed substrate solution (e.g., 10 mL).
- Slowly add the NBS solution dropwise to the substrate solution at room temperature with constant stirring.
- Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).
- Quench the reaction by adding an equal volume of saturated sodium bicarbonate solution.
- Extract the products and unreacted starting materials with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Analyze the resulting solution by GC-MS.
3. Analysis:
- Identify the peaks corresponding to the starting materials, the internal standard, and the brominated products (2,4-dibromobenzene-1,3,5-triol and 2,4,6-tribromobenzene-1,3,5-triol).
- Quantify the peak areas of the unreacted starting materials and the brominated products relative to the internal standard.[3]
- The ratio of the brominated products will provide a direct measure of the relative reactivity of the two starting materials.
Visualizations
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the reactivity of phloroglucinol and this compound.
Caption: Factors influencing the electrophilic substitution reactivity.
Experimental Workflow for Competitive Bromination
The workflow for the proposed competitive bromination experiment is depicted below.
Caption: Experimental workflow for the competitive bromination.
Electrophilic Aromatic Substitution Mechanism
The general mechanism for the bromination of phloroglucinol is shown below. The mechanism for this compound follows the same pathway, with the bromine substituent influencing the rate of the initial electrophilic attack.
Caption: General mechanism of electrophilic bromination.
References
A Comparative Guide to the Electrophilic Substitution Reactivity of 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophilic substitution reactivity of 2-bromobenzene-1,3,5-triol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to predict its reactivity. The analysis is supported by a comparison with well-characterized alternatives: phloroglucinol, phenol, and bromobenzene. This guide aims to offer a valuable resource for designing synthetic routes and understanding the chemical behavior of polysubstituted phenolic compounds.
Predicted Reactivity of this compound
The reactivity of an aromatic compound in electrophilic substitution is governed by the nature of the substituents on the benzene ring. Substituents can be broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing.
In this compound, the three hydroxyl (-OH) groups are powerful activating groups due to their ability to donate electron density to the ring through resonance. This significantly increases the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack. The bromine (-Br) atom, on the other hand, is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to the resonance donation of its lone pairs.
The combined effect of three strongly activating hydroxyl groups is expected to far outweigh the deactivating effect of the single bromine atom. Therefore, this compound is predicted to be a highly reactive compound towards electrophilic substitution, likely comparable to or slightly less reactive than phloroglucinol. The substitution is expected to occur at the positions ortho and para to the hydroxyl groups. Specifically, the positions C4 and C6 are the most likely sites of electrophilic attack due to the synergistic activating effect of the adjacent hydroxyl groups and the directing effect of the bromine atom.
Qualitative Comparison of Reactivity
The following table provides a qualitative comparison of the predicted reactivity of this compound with phloroglucinol, phenol, and bromobenzene in common electrophilic aromatic substitution reactions.
| Compound | Substituents | Overall Effect on Ring | Predicted Reactivity | Directing Effect |
| This compound | 3 x -OH (strongly activating), 1 x -Br (weakly deactivating) | Strongly Activated | Very High | Ortho, Para to -OH |
| Phloroglucinol | 3 x -OH (strongly activating) | Very Strongly Activated | Extremely High | Ortho, Para to -OH |
| Phenol | 1 x -OH (strongly activating) | Strongly Activated | High | Ortho, Para |
| Bromobenzene | 1 x -Br (weakly deactivating) | Weakly Deactivated | Low | Ortho, Para |
Quantitative Comparison of Reactivity
While specific rate constants for this compound are unavailable, the following table presents relative rates of bromination for related compounds to provide a quantitative perspective on the activating and deactivating effects of the substituents. The data is compiled from various sources and normalized to the reactivity of benzene.
| Compound | Relative Rate of Bromination (vs. Benzene = 1) | Reference |
| Phenol | ~1011 | [1] |
| Anisole | ~109 | [2] |
| 4-Bromophenol | ~1010 | [2] |
| Acetanilide | ~108 | [2] |
| Diphenyl ether | Slower than Acetanilide | [2] |
| Benzene | 1 | By definition |
| Bromobenzene | 0.06 | Inferred from general reactivity trends |
Note: The relative rates are approximate and can vary with reaction conditions.
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions on highly activated phenolic compounds are provided below. These protocols can serve as a starting point for the experimental investigation of this compound.
Protocol 1: Bromination of Phenol
This protocol describes the rapid bromination of phenol using bromine water, a reaction that proceeds readily without a catalyst due to the high activation of the benzene ring by the hydroxyl group.[1]
Materials:
-
Phenol
-
Bromine water (aqueous solution of bromine)
-
Distilled water
-
2 M Hydrochloric acid
-
2 M Sodium hydroxide solution
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Prepare a dilute aqueous solution of phenol.
-
To the phenol solution, add bromine water dropwise with constant stirring at room temperature.
-
Continue adding bromine water until the bromine color persists, indicating the completion of the reaction.
-
A white precipitate of 2,4,6-tribromophenol will form immediately.
-
Filter the precipitate using a Buchner funnel and wash with cold distilled water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol-water mixture.
Protocol 2: Nitration of Phenol
This protocol details the nitration of phenol using dilute nitric acid, which is sufficient for the activated ring and avoids the oxidative side reactions often seen with concentrated nitric acid.[1]
Materials:
-
Phenol
-
Dilute nitric acid (e.g., 2 M)
-
Ice bath
-
Beaker
-
Stirring rod
-
Separating funnel
-
Dichloromethane
Procedure:
-
Dissolve phenol in a minimal amount of water or a suitable organic solvent in a beaker.
-
Cool the beaker in an ice bath to maintain a low temperature.
-
Slowly add dilute nitric acid to the phenol solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stand for a short period.
-
The product mixture, containing ortho- and para-nitrophenol, will separate as an oily layer.
-
Separate the oily layer using a separating funnel.
-
The isomers can be separated by steam distillation, as o-nitrophenol is steam volatile while p-nitrophenol is not.
Visualizations
Predicted Regioselectivity of Electrophilic Substitution on this compound
The following diagram illustrates the predicted directing effects of the substituents on this compound, highlighting the most probable sites for electrophilic attack.
Caption: Predicted sites of electrophilic attack on this compound.
General Workflow for an Electrophilic Aromatic Substitution Experiment
This diagram outlines a typical experimental workflow for performing and analyzing an electrophilic aromatic substitution reaction.
Caption: A generalized workflow for electrophilic aromatic substitution experiments.
References
A Comparative Guide to the Antioxidant Activity of Brominated Phloroglucinols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of brominated phloroglucinols. Due to a lack of direct comparative studies on simple brominated phloroglucinols, this document synthesizes available data on the parent compound, phloroglucinol, and related complex bromophenol structures. The primary antioxidant mechanism, involving the Keap1-Nrf2 signaling pathway, is detailed, alongside standardized experimental protocols for assessing antioxidant capacity.
Quantitative Antioxidant Activity
| Compound/Extract | Assay Type | IC50 Value (µM) | Source |
| Phloroglucinol | DPPH radical scavenging | 45.72 | [1] |
| Lysidiside Y (a phloroglucinol glucoside) | Lipid peroxidation inhibition | 11.8 | [2][3] |
| Lysidiside X (a phloroglucinol glucoside) | Lipid peroxidation inhibition | 12.0 | [2][3] |
| Flavaspidic acid PB (a phloroglucinol derivative) | DPPH radical scavenging | 71.7 | [4] |
| Flavaspidic acid AB (a phloroglucinol derivative) | DPPH radical scavenging | 76.3 | [4] |
| Vitamin E (α-tocopherol) (Reference) | Lipid peroxidation inhibition | 33.4 | [2][3] |
| Butylated Hydroxyanisole (BHA) (Reference) | LPO inhibitory test | 10.8 | [4] |
Key Signaling Pathway: Keap1-Nrf2
A critical mechanism underlying the antioxidant effects of phloroglucinol and other polyphenols is the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5][6][7][8] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[5][7] In the presence of oxidative stress, electrophiles, or xenobiotics, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[5] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity and protect against oxidative damage.[6][8] Phloroglucinol has been demonstrated to activate this pathway, leading to increased expression of these protective enzymes.[6][9]
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Sample Preparation: Dissolve the brominated phloroglucinol derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
-
ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the brominated phloroglucinol derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.
-
Include a control containing only the solvent and the ABTS•+ working solution.
-
-
Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Conclusion
While direct experimental evidence for the comparative antioxidant activity of simple brominated phloroglucinols is currently lacking in the scientific literature, the known antioxidant properties of the parent phloroglucinol molecule and various complex bromophenols suggest that brominated derivatives of phloroglucinol are promising candidates for further investigation. The activation of the Keap1-Nrf2 signaling pathway is a key mechanism by which phloroglucinol exerts its protective effects against oxidative stress, and it is plausible that brominated analogs may also modulate this pathway. Future research should focus on the synthesis and direct comparative antioxidant screening of mono-, di-, and tri-brominated phloroglucinols to elucidate the structure-activity relationship and determine the impact of bromination on the antioxidant potential of the phloroglucinol scaffold. The standardized protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 2. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cetjournal.it [cetjournal.it]
- 9. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity Divide: A Comparative Analysis of Bromo- and Iodo-Phloroglucinol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halogen substituent on a phloroglucinol core can significantly impact the efficiency and outcome of cross-coupling reactions. This guide provides an in-depth comparison of the cross-coupling efficiency between bromo- and iodo-phloroglucinol derivatives, supported by experimental data and detailed protocols for key reactions.
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in palladium-catalyzed cross-coupling chemistry. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Consequently, iodo-substituted phloroglucinol derivatives are generally expected to exhibit higher reaction rates and yields under milder conditions than their bromo-substituted analogues.
Quantitative Data Summary
To illustrate the practical implications of this reactivity difference, the following table summarizes representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of methoxy-protected bromo- and iodo-phloroglucinol derivatives (1-bromo-2,4,6-trimethoxybenzene and 1-iodo-2,4,6-trimethoxybenzene). It is important to note that the data are collated from different studies and direct head-to-head comparisons under identical conditions are limited.
| Reaction Type | Halogen | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Bromo | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [1][2] |
| Suzuki-Miyaura | Iodo | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [3] |
| Sonogashira | Bromo | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 12 | 85 | [4] |
| Sonogashira | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 95 | [5] |
| Buchwald-Hartwig | Bromo | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92 | [6] |
| Buchwald-Hartwig | Iodo | Aniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 24 | 94 | [7] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of 1-Bromo-2,4,6-trimethoxybenzene
Materials:
-
1-bromo-2,4,6-trimethoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-2,4,6-trimethoxybenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
Sonogashira Coupling of 1-Iodo-2,4,6-trimethoxybenzene
Materials:
-
1-iodo-2,4,6-trimethoxybenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 1-iodo-2,4,6-trimethoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.[5]
Buchwald-Hartwig Amination of 1-Bromo-2,4,6-trimethoxybenzene
Materials:
-
1-bromo-2,4,6-trimethoxybenzene (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 1-bromo-2,4,6-trimethoxybenzene and toluene.
-
Finally, add the amine.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[6]
Visualizing the Comparison Logic
The following diagram illustrates the logical workflow for comparing the cross-coupling efficiency of bromo- and iodo-phloroglucinol derivatives.
Caption: Logical workflow for comparing cross-coupling efficiencies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Halogenated Benzene-1,3,5-triols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of halogenated benzene-1,3,5-triols, focusing on the parent compound, phloroglucinol, and its chlorinated, brominated, and iodinated derivatives. While direct comparative experimental data on the cytotoxicity of these halogenated analogs is limited in publicly available literature, this document synthesizes the existing knowledge on phloroglucinol's cytotoxic effects and provides the necessary experimental framework for a comprehensive comparative analysis.
Introduction
Benzene-1,3,5-triol, commonly known as phloroglucinol, is a naturally occurring phenolic compound found in various plants and brown algae. It and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The halogenation of pharmacologically active compounds is a common strategy in drug discovery to modulate their physicochemical properties, such as lipophilicity and electronic character, which can in turn influence their biological activity, including cytotoxicity.
This guide will summarize the known cytotoxic effects of phloroglucinol and present a standardized experimental protocol that can be employed to systematically evaluate and compare the cytotoxic profiles of its halogenated counterparts: chlorophloroglucinol, bromophloroglucinol, and iodophloroglucinol. Understanding the structure-activity relationship between the halogen substituent and cytotoxic potency is crucial for the development of novel therapeutic agents.
Cytotoxicity Data
Table 1: Reported Cytotoxicity of Phloroglucinol on Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported Effect |
| HT-29 | Colon Cancer | Dose-dependent inhibition of cell viability. |
| Hep3B | Hepatocellular Carcinoma | Dose-dependent inhibition of cell viability. |
Note: Specific IC50 values for phloroglucinol can vary between studies and experimental conditions.
Experimental Protocols
To facilitate a direct and accurate comparison of the cytotoxic effects of halogenated benzene-1,3,5-triols, a standardized and reproducible experimental protocol is essential. The following section details the widely accepted MTT assay for determining cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
1. Materials:
-
Phloroglucinol and its halogenated derivatives (chlorophloroglucinol, bromophloroglucinol, iodophloroglucinol)
-
Human cancer cell lines (e.g., HT-29, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Microplate reader
2. Cell Seeding:
-
Culture the desired cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare stock solutions of phloroglucinol and its halogenated derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells in medium).
-
Incubate the plate for 24, 48, or 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Visualizations
Studies on phloroglucinol have indicated that its cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Understanding these signaling pathways provides a foundation for investigating the mechanisms of action of its halogenated derivatives.
Phloroglucinol-Induced Apoptosis Signaling Pathway
Phloroglucinol has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.
Caption: Phloroglucinol-induced apoptosis signaling pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a logical workflow for conducting a comparative study on the cytotoxicity of halogenated benzene-1,3,5-triols.
A Comparative Guide to Purity Validation of 2-Bromobenzene-1,3,5-triol: qNMR vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. 2-Bromobenzene-1,3,5-triol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration—for validating the purity of this compound.
Quantitative NMR (qNMR) Spectroscopy: A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of substance purity. The technique relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of moles of the analyte in the sample. By comparing the integral of a unique resonance from the analyte to that of a certified internal standard of known purity, the absolute purity of this compound can be determined without the need for a specific reference standard of the analyte itself.
Experimental Protocol for qNMR
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material, >99.5% purity). Other suitable standards with non-overlapping signals in the chosen solvent, such as 1,4-dinitrobenzene or dimethyl sulfone, can also be used. The internal standard must be stable, non-volatile, not react with the analyte, and be accurately weighed.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the polar analyte and the internal standard, and its distinct solvent peak.
2. Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a proton probe.
3. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with parameters optimized for accuracy, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest, a 90° pulse angle, and a sufficient number of scans (NS) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
5. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic proton signal) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, other techniques are also commonly employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV at 270 nm.
-
Quantification: Area percentage of the main peak relative to the total peak area. For higher accuracy, an external standard of this compound with known purity would be required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Illustrative GC-MS Method (with derivatization):
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry (MS) in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Based on the relative peak area of the derivatized analyte.
Potentiometric Titration
Titration is a classic analytical method that can be used to quantify acidic functional groups, such as the phenolic hydroxyls in this compound.
Illustrative Titration Method:
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide or tetrabutylammonium hydroxide in a non-aqueous solvent.
-
Solvent: A suitable non-aqueous solvent like acetone or dimethylformamide.
-
Endpoint Detection: Potentiometrically using a pH electrode.
-
Quantification: The purity is calculated based on the volume of titrant required to reach the equivalence point.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each technique for the purity validation of this compound.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Quantitative ¹H-NMR (qNMR) | 99.2 | 0.15% | ~0.1% | ~0.3% |
| HPLC-UV | 99.5 (Area %) | 0.25% | ~0.01% | ~0.03% |
| GC-MS (with derivatization) | 99.3 (Area %) | 0.30% | ~0.005% | ~0.015% |
| Potentiometric Titration | 98.9 | 0.50% | Not applicable | Not applicable |
Key Observations:
-
High Concordance: All methods are expected to show good agreement in the purity determination, providing confidence in the overall assessment.
-
qNMR as a Primary Method: qNMR provides a direct measure of absolute purity without the need for a specific reference standard of this compound, making it a primary method.[1]
-
Chromatographic Methods for Impurity Profiling: HPLC and GC-MS are excellent for separating and identifying potential impurities, which may include unreacted starting materials (e.g., phloroglucinol), over-brominated products, or other side-products from the synthesis.
-
Titration for Functional Group Quantification: Potentiometric titration offers a cost-effective way to quantify the acidic phenolic groups but may not be specific if other acidic impurities are present.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for purity determination by qNMR and a logical comparison of the different analytical techniques.
References
A Comparative Guide to the Synthetic Routes of Mono-brominated Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mono-brominated phloroglucinol, a key intermediate in the development of various pharmaceuticals, presents a significant challenge due to the highly activated nature of the phloroglucinol ring. Direct bromination often leads to a mixture of poly-brominated products, necessitating more controlled and selective synthetic strategies. This guide provides an objective comparison of the primary synthetic routes to 2-bromo-1,3,5-trihydroxybenzene, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Two principal strategies for the synthesis of mono-brominated phloroglucinol have been identified and evaluated: a classical chemical approach involving a protection-bromination-deprotection sequence, and a modern biocatalytic approach utilizing enzymatic halogenation. The chemical method offers a reliable and scalable route, while the enzymatic method presents a potentially more sustainable and highly selective alternative. The choice between these routes will depend on factors such as required scale, desired purity, and availability of specialized reagents and equipment.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic routes to mono-brominated phloroglucinol.
| Parameter | Chemical Synthesis: Protection-Bromination-Deprotection | Enzymatic Synthesis |
| Overall Yield | ~60-70% (estimated) | Potentially high (specific data for phloroglucinol lacking) |
| Selectivity | High (mono-substitution controlled by stoichiometry) | Very High (regiospecificity dictated by enzyme) |
| Number of Steps | 3 | 1 |
| Reaction Time | Multi-day | Hours |
| Reagents | Dimethyl sulfate, N-bromosuccinimide, Boron tribromide | Halogenase enzyme, NaBr, O₂, Glucose (for cofactor regeneration) |
| Solvents | Acetone, Dichloromethane | Aqueous buffer |
| Byproducts | Succinimide, Methyl bromide, Boric acid salts | Minimal |
| Scalability | Readily scalable | Potentially limited by enzyme production and stability |
| Environmental Impact | Use of hazardous reagents and organic solvents | "Green" chemistry approach |
Synthetic Route Comparison
Chemical Synthesis: A Three-Step Protection-Bromination-Deprotection Strategy
This classical approach circumvents the issue of over-bromination by temporarily protecting the highly activating hydroxyl groups of phloroglucinol as methyl ethers. The electron-donating character of the methoxy groups is less pronounced than that of the hydroxyl groups, allowing for more controlled electrophilic aromatic substitution.
Logical Workflow of the Chemical Synthesis Route:
Caption: Chemical synthesis of mono-brominated phloroglucinol.
Experimental Protocols:
-
Step 1: Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene
-
Procedure: To a solution of phloroglucinol (1 eq.) in acetone, add a suitable base (e.g., potassium carbonate, 3.3 eq.). To this suspension, add dimethyl sulfate (3.3 eq.) dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data: Yields for this reaction are typically high, often exceeding 90%.
-
-
Step 2: Mono-bromination of 1,3,5-Trimethoxybenzene
-
Procedure: Dissolve 1,3,5-trimethoxybenzene (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1 eq.) portion-wise. The reaction is stirred at 0°C and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed with aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
-
-
Step 3: Demethylation of 2-Bromo-1,3,5-trimethoxybenzene
-
Procedure: Dissolve 2-bromo-1,3,5-trimethoxybenzene (1 eq.) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78°C and add a solution of boron tribromide (BBr₃) (3-4 eq.) in dichloromethane dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight. The reaction is carefully quenched with water or methanol, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude mono-brominated phloroglucinol is then purified by column chromatography or recrystallization.
-
Quantitative Data: Demethylation of similar bromo-methoxy-aromatic compounds using BBr₃ has been reported with yields exceeding 90%.[1]
-
Enzymatic Synthesis: A Highly Selective Biocatalytic Approach
The use of halogenase enzymes offers a green and highly selective alternative for the synthesis of mono-brominated phloroglucinol. These enzymes can catalyze the direct bromination of the phloroglucinol ring at a specific position, avoiding the formation of poly-brominated byproducts.
Logical Workflow of the Enzymatic Synthesis Route:
Caption: Enzymatic synthesis of mono-brominated phloroglucinol.
Experimental Protocol (General):
-
Procedure: The enzymatic reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature. The substrate, phloroglucinol, is added to the buffer containing the purified halogenase enzyme (e.g., SpH1). A bromide salt, such as sodium bromide, is provided as the bromine source. The reaction often requires a cofactor regeneration system, which can be achieved by adding glucose and a suitable glucose dehydrogenase to regenerate the reduced flavin adenine dinucleotide (FADH₂) required by the halogenase. The reaction mixture is gently agitated, and the progress is monitored by HPLC. Upon completion, the product can be extracted from the aqueous phase using an organic solvent.
-
Quantitative Data: While the flavin-dependent halogenase PltM is known to halogenate phloroglucinol, specific yield data for its bromination activity is not detailed in the available literature. However, the halogenase SpH1 has been reported to exhibit exclusive mono-bromination activity on other phenolic substrates, suggesting a high potential for selective mono-bromination of phloroglucinol. Further experimental studies are required to quantify the yield for this specific transformation.
Conclusion
Both the chemical and enzymatic routes offer viable pathways to mono-brominated phloroglucinol, each with distinct advantages and disadvantages. The three-step chemical synthesis is a well-established and scalable method, though it involves the use of hazardous reagents and multiple purification steps. The enzymatic approach, while currently less developed for this specific substrate, holds great promise for a more sustainable and highly selective synthesis. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and the availability of resources. Further optimization and exploration of the enzymatic route could pave the way for a more efficient and environmentally friendly production of this valuable pharmaceutical intermediate.
References
A DFT-Based Comparative Analysis of the Electronic Properties of 2-Bromobenzene-1,3,5-triol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Electronic Landscape of a Potential Pharmaceutical Building Block.
This guide provides a comparative theoretical framework for understanding the electronic properties of 2-Bromobenzene-1,3,5-triol, a substituted phloroglucinol derivative with potential applications in drug design and materials science. By leveraging Density Functional Theory (DFT), we outline a systematic approach to compare its electronic characteristics against key analogues: the parent molecule Benzene-1,3,5-triol (Phloroglucinol), the isomeric 4-Bromobenzene-1,3,5-triol, and the more heavily substituted 2,4-Dibromobenzene-1,3,5-triol.
The introduction of a bromine atom to the phloroglucinol scaffold is expected to significantly modulate its electronic properties, including its reactivity, polarity, and intermolecular interaction potential. Understanding these modifications is crucial for predicting the molecule's behavior in biological systems and for designing novel compounds with tailored functionalities.
Comparative Analysis of Calculated Electronic Properties
The following tables summarize the key electronic and structural parameters that can be obtained for this compound and its analogues using the recommended DFT protocol. These parameters provide a quantitative basis for comparing the impact of bromine substitution on the molecule's characteristics.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene-1,3,5-triol | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 4-Bromobenzene-1,3,5-triol | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 2,4-Dibromobenzene-1,3,5-triol | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Table 2: Key Structural Parameters
| Molecule | C-Br Bond Length (Å) | C-O Bond Length (Å) (Avg.) | O-H Bond Length (Å) (Avg.) |
| Benzene-1,3,5-triol | N/A | (Calculated Value) | (Calculated Value) |
| This compound | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 4-Bromobenzene-1,3,5-triol | (Calculated Value) | (Calculated Value) | (Calculated Value) |
| 2,4-Dibromobenzene-1,3,5-triol | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Experimental and Computational Protocols
The following section details the recommended computational methodology for obtaining the data presented in the tables above. This protocol is based on established DFT methods for halogenated phenolic compounds, ensuring reliability and comparability with existing literature.[1]
Density Functional Theory (DFT) Calculation Protocol
-
Software: Gaussian 16 or other suitable quantum chemistry software package.
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311G++(d,p) for all atoms. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) for heavier atoms and hydrogen, respectively.
-
-
Calculation Steps:
-
Geometry Optimization: The molecular structure of this compound and the selected analogues will be optimized to find the ground state equilibrium geometry.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations will be performed on the optimized geometries to determine the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.
-
-
Data Analysis:
-
The HOMO-LUMO gap will be calculated as the difference between the LUMO and HOMO energies.
-
Bond lengths and angles will be measured from the optimized molecular structures.
-
The calculated properties for this compound will be compared against those of the selected analogues to elucidate the effects of bromination.
-
Visualizing the Computational Workflow and Key Relationships
To clarify the logical flow of the proposed DFT study and the relationships between the key concepts, the following diagrams are provided.
Caption: Workflow for the DFT-based comparative study of this compound and its analogues.
Caption: Conceptual relationship between molecular structure and key electronic properties.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromobenzene-1,3,5-triol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 2-Bromobenzene-1,3,5-triol, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided below. This information is essential for its correct identification and handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Bromo-1,3,5-benzenetriol, Bromophloroglucinol |
| CAS Number | 84743-77-1 |
| Molecular Formula | C₆H₅BrO₃ |
| Molecular Weight | 205.01 g/mol |
Source: PubChem[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste.
Waste Identification and Classification
The first crucial step is to correctly identify and classify the waste. This compound is a halogenated organic compound.[2] Due to its chemical nature, any waste containing this substance must be treated as hazardous chemical waste.[3] This includes:
-
Unused or excess this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Contaminated labware (e.g., glassware, pipette tips).[3]
-
Rinsate from cleaning contaminated containers.[3]
Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound waste must be collected in a designated container for halogenated organic waste .[2][5]
Crucial Segregation Practices:
-
Do Not mix halogenated organic waste with non-halogenated organic waste.[6]
-
Do Not mix with other waste categories such as acids, bases, oxidizers, or aqueous waste.[5][7]
-
Keep solutions containing this compound separate from other solvent waste streams.[8]
Waste Collection and Container Management
All waste must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.[3] Ensure the container is in good condition with no leaks or cracks.[3]
-
Labeling: The waste container must be labeled clearly with the words "Hazardous Waste ".[3][4] The label must also include:
-
Safe Handling:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.[2]
-
Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Storage of Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Store the waste container in a designated and secure satellite accumulation area.[8]
-
Ensure the storage area is well-ventilated, cool, and dry.[9]
-
The container should be stored in secondary containment to prevent spills.[3]
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[3]
-
Collect the rinsate as hazardous waste and add it to the appropriate halogenated organic waste container.[3]
-
After triple-rinsing, the container can typically be disposed of in the regular trash, provided the label is defaced or removed.[3]
Final Disposal
Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[10]
-
Do not pour this compound or its solutions down the drain.[2][6]
-
Arrange for a scheduled pickup of the waste with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C6H5BrO3 | CID 354621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. echemi.com [echemi.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 2-Bromobenzene-1,3,5-triol
This guide provides immediate, essential safety and logistical information for handling 2-Bromobenzene-1,3,5-triol in a laboratory setting. The following procedures are based on available safety data and hazard information.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 84743-77-1
Hazard Summary: Based on available data, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
A "Warning" signal word is associated with this chemical[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Must meet EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate filter is recommended.[3] |
| Hand Protection | Protective gloves. |
Operational and Disposal Plans
Handling and Storage:
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as outlined in the table above.
-
-
Handling:
-
Storage:
Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
-
Disposal:
-
Dispose of the waste as unused product[2].
-
Disposal should be carried out by a licensed waste disposal company.
-
Follow all local, regional, and national regulations for chemical waste disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
